molecular formula C5H6N2O2 B2760685 2-(Hydroxymethyl)pyrimidin-4-ol CAS No. 3842-27-1

2-(Hydroxymethyl)pyrimidin-4-ol

Cat. No.: B2760685
CAS No.: 3842-27-1
M. Wt: 126.115
InChI Key: QAXDROBXGAMHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)pyrimidin-4-ol is a pyrimidine derivative intended for research and development purposes. Pyrimidines are a fundamental class of aromatic heterocyclic compounds containing two nitrogen atoms in a six-membered ring, which are of immense significance in medicinal chemistry . This scaffold is a core structure in vital biological molecules, including the nucleobases cytosine, thymine, and uracil found in DNA and RNA, as well as in vitamins like thiamine (B1) . The presence of both a hydroxymethyl and a hydroxyl group on the pyrimidine ring makes this compound a valuable bifunctional building block for chemical synthesis. It can be used to create diverse libraries of novel compounds for pharmaceutical screening, particularly in the discovery of new anti-inflammatory agents . Research into pyrimidine analogs has shown they can exhibit their effects by inhibiting key inflammatory mediators, such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB) . Researchers can utilize this compound to explore structure-activity relationships (SARs) and develop new therapeutic candidates with potential enhanced efficacy and minimal toxicity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c8-3-4-6-2-1-5(9)7-4/h1-2,8H,3H2,(H,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXDROBXGAMHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Scalable Synthesis of 2-(Hydroxymethyl)pyrimidin-4-ol: A Guide for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(Hydroxymethyl)pyrimidin-4-ol in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products. Among the vast family of pyrimidine derivatives, this compound is a particularly valuable building block. Its bifunctional nature, featuring a nucleophilic hydroxymethyl group at the 2-position and a versatile pyrimidin-4-ol core, allows for diverse chemical modifications. This enables the exploration of vast chemical space in the design of novel drug candidates targeting a wide array of biological targets, including kinases, proteases, and metabolic enzymes. The development of robust and scalable synthetic routes to this key intermediate is therefore of paramount importance to accelerate drug discovery programs.

This technical guide presents two distinct and scalable protocols for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. Each protocol is presented with detailed, step-by-step instructions, an in-depth discussion of the underlying chemical principles, and data to ensure reproducibility and successful scale-up.

Comparative Overview of Synthetic Strategies

Two primary strategies for the synthesis of this compound are detailed herein:

  • Strategy 1: De Novo Synthesis from Acyclic Precursors. This approach builds the pyrimidine ring from acyclic starting materials in a convergent manner. It offers the advantage of constructing the core and introducing the desired functionality in a single key cyclization step.

  • Strategy 2: Modification of a Pre-formed Pyrimidine Ring. This strategy begins with a readily available, simple pyrimidine derivative and introduces the hydroxymethyl group through a series of functional group interconversions. This linear approach can be advantageous when the starting pyrimidine is commercially available and inexpensive.

The choice between these strategies will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory.

Strategy 1: De Novo Synthesis via Cyclocondensation

This elegant and convergent approach involves the construction of the pyrimidine ring from acyclic precursors, namely a β-ketoester bearing a protected aldehyde and an amidine. The key transformation is a cyclocondensation reaction, a well-established and scalable method for pyrimidine synthesis.

Workflow for De Novo Synthesis

De_Novo_Synthesis cluster_0 Step 1: Synthesis of Ethyl 4,4-diethoxyacetoacetate cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Deprotection ethyl_diethoxyacetate Ethyl diethoxyacetate condensation Claisen Condensation ethyl_diethoxyacetate->condensation ethyl_acetate Ethyl acetate ethyl_acetate->condensation sodium Sodium sodium->condensation Base ethyl_diethoxyacetoacetate_product Ethyl 4,4-diethoxyacetoacetate cyclocondensation Cyclocondensation ethyl_diethoxyacetoacetate_product->cyclocondensation condensation->ethyl_diethoxyacetoacetate_product formamidine Formamidine hydrochloride formamidine->cyclocondensation base Base (e.g., NaOEt) base->cyclocondensation pyrimidinol_protected 2-(Diethoxymethyl)pyrimidin-4-ol hydrolysis Hydrolysis pyrimidinol_protected->hydrolysis cyclocondensation->pyrimidinol_protected acid Aqueous Acid (e.g., HCl) acid->hydrolysis final_product This compound hydrolysis->final_product

Caption: Workflow for the de novo synthesis of this compound.

Experimental Protocols

Part 1.1: Synthesis of Ethyl 4,4-diethoxyacetoacetate

This Claisen condensation reaction forms the key β-ketoester intermediate.

ParameterValue
Reactants Ethyl diethoxyacetate, Ethyl acetate, Sodium metal
Solvent Ethyl acetate (reflux)
Reaction Time ~1.5 hours
Work-up Acidification with acetic acid, ether extraction
Purification Fractional distillation
Typical Yield 50-60%

Protocol:

  • To a solution of ethyl diethoxyacetate (24.5 g, 0.139 mol) in ethyl acetate (12.5 g, 0.142 mol), add metallic sodium (4.2 g, 0.183 mol) in small portions.

  • Heat the resulting mixture to reflux for approximately 1.5 hours, or until all the sodium has reacted.

  • Cool the reaction mixture in an ice bath and acidify by the dropwise addition of 50% aqueous acetic acid until the mixture is acidic to litmus paper.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by fractional distillation to afford ethyl 4,4-diethoxyacetoacetate as a colorless oil.[1]

Part 1.2: Synthesis of 2-(Diethoxymethyl)pyrimidin-4-ol

This is the core pyrimidine ring-forming reaction.

ParameterValue
Reactants Ethyl 4,4-diethoxyacetoacetate, Formamidine hydrochloride, Sodium ethoxide
Solvent Ethanol
Reaction Time 12-18 hours
Work-up Neutralization, filtration
Purification Recrystallization
Typical Yield 70-80%

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) to prepare a solution of sodium ethoxide.

  • To this solution, add formamidine hydrochloride (4.0 g, 0.05 mol).

  • Add ethyl 4,4-diethoxyacetoacetate (10.2 g, 0.05 mol) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum. The product can be further purified by recrystallization from ethanol.

Part 1.3: Synthesis of this compound

The final deprotection step unmasks the hydroxymethyl group.

ParameterValue
Reactant 2-(Diethoxymethyl)pyrimidin-4-ol
Reagent Aqueous Hydrochloric Acid (e.g., 2M HCl)
Reaction Time 2-4 hours
Work-up Neutralization, filtration
Purification Recrystallization
Typical Yield >90%

Protocol:

  • Suspend 2-(Diethoxymethyl)pyrimidin-4-ol (9.9 g, 0.05 mol) in 2M aqueous hydrochloric acid (50 mL).

  • Heat the mixture to 50-60 °C and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture in an ice bath and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • The precipitated white solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Strategy 2: Synthesis via Modification of a Pre-formed Pyrimidine Ring

This linear approach starts with the construction of a simple pyrimidine, 2-methylpyrimidin-4-ol, which is then elaborated in two subsequent steps to the final product. This strategy is particularly attractive due to the low cost and ready availability of the initial starting materials.

Workflow for Pyrimidine Modification

Pyrimidine_Modification cluster_0 Step 1: Synthesis of 2-Methylpyrimidin-4-ol cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis ethyl_acetoacetate Ethyl acetoacetate condensation Cyclocondensation ethyl_acetoacetate->condensation acetamidine Acetamidine hydrochloride acetamidine->condensation base Base (e.g., NaOEt) base->condensation methylpyrimidine 2-Methylpyrimidin-4-ol chlorination Radical Chlorination methylpyrimidine->chlorination condensation->methylpyrimidine chlorinating_agent Chlorinating Agent (e.g., SO2Cl2) chlorinating_agent->chlorination chloromethylpyrimidine 2-(Chloromethyl)pyrimidin-4-ol hydrolysis Nucleophilic Substitution chloromethylpyrimidine->hydrolysis chlorination->chloromethylpyrimidine base_hydrolysis Aqueous Base (e.g., NaOH) base_hydrolysis->hydrolysis final_product This compound hydrolysis->final_product

Caption: Workflow for the synthesis of this compound via modification.

Experimental Protocols

Part 2.1: Synthesis of 2-Methylpyrimidin-4-ol

A straightforward and scalable cyclocondensation to form the initial pyrimidine ring.

ParameterValue
Reactants Ethyl acetoacetate, Acetamidine hydrochloride, Sodium ethoxide
Solvent Ethanol
Reaction Time 4-6 hours
Work-up Neutralization, filtration
Purification Recrystallization
Typical Yield 80-90%

Protocol:

  • Prepare a solution of sodium ethoxide by dissolving sodium (11.5 g, 0.5 mol) in absolute ethanol (250 mL).

  • Add acetamidine hydrochloride (47.3 g, 0.5 mol) to the sodium ethoxide solution and stir for 15 minutes.

  • To this mixture, add ethyl acetoacetate (65.1 g, 0.5 mol) dropwise over 30 minutes.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture to room temperature and neutralize with concentrated hydrochloric acid.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry to afford 2-methylpyrimidin-4-ol.

Part 2.2: Synthesis of 2-(Chloromethyl)pyrimidin-4-ol

Selective chlorination of the methyl group at the 2-position.

ParameterValue
Reactant 2-Methylpyrimidin-4-ol
Reagent Sulfuryl chloride (SO₂Cl₂)
Solvent Chloroform or Dichloromethane
Reaction Time 2-3 hours
Work-up Quenching, extraction
Purification Column chromatography or recrystallization
Typical Yield 60-70%

Protocol:

  • Suspend 2-methylpyrimidin-4-ol (12.4 g, 0.1 mol) in chloroform (100 mL).

  • Add sulfuryl chloride (14.8 g, 0.11 mol) dropwise to the suspension at room temperature.

  • Heat the mixture to reflux for 2-3 hours. The reaction can be initiated with a radical initiator like AIBN if necessary.

  • Cool the reaction mixture and quench by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield 2-(chloromethyl)pyrimidin-4-ol.

Part 2.3: Synthesis of this compound

A nucleophilic substitution reaction to install the final hydroxymethyl group.

ParameterValue
Reactant 2-(Chloromethyl)pyrimidin-4-ol
Reagent Aqueous Sodium Hydroxide (e.g., 1M NaOH)
Reaction Time 1-2 hours
Work-up Neutralization, filtration
Purification Recrystallization
Typical Yield >85%

Protocol:

  • Dissolve 2-(chloromethyl)pyrimidin-4-ol (15.8 g, 0.1 mol) in 1M aqueous sodium hydroxide (120 mL).

  • Heat the solution to 80-90 °C for 1-2 hours.

  • Cool the reaction mixture in an ice bath and neutralize with 2M hydrochloric acid to a pH of approximately 7.

  • Collect the precipitated white solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Conclusion

The two scalable synthetic protocols detailed in this guide provide reliable and efficient pathways to the versatile building block, this compound. The de novo synthesis offers a convergent and elegant route, while the modification of a pre-formed pyrimidine ring provides a practical and cost-effective alternative. The choice of protocol will be dictated by project-specific requirements, including scale, cost, and available resources. By providing detailed, step-by-step instructions and insights into the underlying chemical principles, this guide aims to empower researchers in medicinal chemistry and drug development to readily access this important synthetic intermediate, thereby facilitating the discovery of next-generation therapeutics.

References

  • Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]

  • Synthesis of ethyl diethoxyacetoacetate. PrepChem.com. [Link][1]

  • Ethyl acetoacetate – Knowledge and References. Taylor & Francis. [Link]

  • Larock, R. C. (2009). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]

  • Synthesis of 2-methyl-4-hydroxy-6-tert.-butyl-pyrimidine. PrepChem.com. [Link]

Sources

Application Note: Selective Chlorination of 2-(Hydroxymethyl)pyrimidin-4-ol

[1]

Core Directive & Scientific Strategy

Objective: Synthesize 4-chloro-2-(hydroxymethyl)pyrimidine while managing the reactivity of the aliphatic hydroxymethyl group.

The Selectivity Challenge

The substrate, This compound (1) , presents a classic chemoselectivity challenge in heterocyclic chemistry:

  • The 4-Hydroxy Group (Lactam Tautomer): This is a vinylogous amide.[1] Reaction with POCl₃ proceeds via a Vilsmeier-Haack type mechanism, activating the oxygen as a phosphorodichloridate leaving group, which is then displaced by chloride. This is the desired transformation.

  • The 2-Hydroxymethyl Group (Aliphatic Alcohol): This is a primary alcohol.[1] While POCl₃ is less aggressive towards aliphatic alcohols than Thionyl Chloride (SOCl₂), it readily forms phosphorodichloridate esters (

    
    ).
    

Process Outcome: Under standard reflux conditions with POCl₃, the 4-position is chlorinated.[1][2] The 2-hydroxymethyl group typically forms a phosphate ester intermediate.[1] Upon aqueous quenching , this ester hydrolyzes back to the alcohol, yielding 4-chloro-2-(hydroxymethyl)pyrimidine (2) .[1] However, harsh conditions (excessive heat, presence of PCl₅) can lead to the formation of the dichloride side-product, 4-chloro-2-(chloromethyl)pyrimidine .

Reaction Pathway Diagram

The following diagram illustrates the activation and selectivity pathways.

ReactionPathwaycluster_legendProcess LogicStart2-(Hydroxymethyl)pyrimidin-4-olInter1Intermediate A:4-O-Phosphorylated(Activated Species)Start->Inter1POCl3, Base(Fast)Inter2Intermediate B:Bis-Phosphorylated(4-O-P and 2-CH2-O-P)Inter1->Inter2POCl3 (Excess)(Reversible Esterification)ProductTarget Product:4-Chloro-2-(hydroxymethyl)pyrimidineInter2->Product1. Cl- Displacement (Ring)2. Aqueous Hydrolysis (Side Chain)SideProductSide Product:4-Chloro-2-(chloromethyl)pyrimidineInter2->SideProductThermal Elimination/Sub(High Temp / PCl5)Main PathwayMain PathwayAvoidAvoid

Caption: Mechanistic pathway showing the activation of the pyrimidine ring and the reversible phosphorylation of the aliphatic alcohol during aqueous workup.

Detailed Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
This compound Substrate1.0Dry thoroughly before use.[1][2]
Phosphorus Oxychloride (POCl₃) Reagent/Solvent5.0 - 10.0CORROSIVE/TOXIC. Use fresh bottle.[1]
N,N-Dimethylaniline (or DIPEA) Base Catalyst0.5 - 1.0Accelerates Vilsmeier intermediate formation.[1]
Dichloromethane (DCM) Extraction SolventN/AFor workup.
Sat. NaHCO₃ / Ice Quenching AgentExcessNeutralizes acid and hydrolyzes esters.[1]
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Drying: Ensure the starting material is free of water.[1] Azeotropic drying with toluene is recommended if the substrate is hygroscopic.[1]

  • Charging: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (connected to a caustic scrubber/trap), place This compound (1.0 equiv).

  • Reagent Addition:

    • Cool the flask to 0°C in an ice bath.

    • Add POCl₃ (5.0–10.0 equiv) slowly under an inert atmosphere (Nitrogen or Argon).[1] Note: The reaction is exothermic.[1]

    • Add N,N-Dimethylaniline (0.5 equiv) dropwise.[3] This base catalyzes the reaction and buffers the HCl generated.[1]

Phase 2: Reaction Execution
  • Heating: Remove the ice bath and warm to room temperature. Then, heat the mixture to reflux (approx. 90-100°C) .

  • Monitoring: Stir at reflux for 2–4 hours .

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM) or LCMS. Look for the disappearance of the starting material (

      
      ) and the appearance of the chlorinated product (
      
      
      mass shift is not direct due to Cl isotope, check for Cl pattern).
    • Note: The intermediate phosphate ester may appear as a different spot/peak that converts to the product upon hydrolysis.[1]

Phase 3: Quenching & Isolation (Critical for Selectivity)[1]
  • Concentration: Allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure (rotary evaporator with a decent vacuum trap) to leave a thick oil/residue. Do not overheat the residue.[1]

  • Hydrolysis (The "Magic" Step):

    • Prepare a beaker with crushed ice (approx. 10g per g of substrate).

    • Slowly pour the residue onto the crushed ice with vigorous stirring.

    • Mechanism:[1][2][3][4][5][6][7] This step hydrolyzes the remaining POCl₃ and, crucially, cleaves the O-P bond at the 2-hydroxymethyl position, regenerating the alcohol.

  • Neutralization: Carefully adjust the pH of the aqueous mixture to ~7–8 using saturated NaHCO₃ solution or 2M NaOH.[1] Keep temperature <10°C to prevent hydrolysis of the newly formed 4-Cl bond.[1]

Phase 4: Purification[1][8]
  • Extraction: Extract the aqueous layer with DCM or Ethyl Acetate (3 x volumes).

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Chromatography: Concentrate the solvent.[1] Purify the residue via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes/Ethyl Acetate (starting 80:20 to 50:50).

    • Product:4-Chloro-2-(hydroxymethyl)pyrimidine typically elutes as a white to off-white solid.[1]

Analytical Data & Validation

ParameterExpected ValueDiagnostic Signal
Appearance White/Off-white solid-
¹H NMR (CDCl₃) Pyrimidine Ring HDoublet at ~8.5 ppm (H6), Doublet at ~7.4 ppm (H5).[1]
¹H NMR (CDCl₃) HydroxymethylSinglet/Broad Singlet at ~4.8 ppm (-CH ₂OH).[1]
MS (ESI) [M+H]⁺m/z ~145.0 (³⁵Cl) and 147.0 (³⁷Cl) in 3:1 ratio.[1]

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Incomplete hydrolysis of phosphate ester.[1]Increase stirring time during the ice-water quench (up to 1 hr).
Side Product (Dichloride) Reaction temperature too high (>110°C) or extended time.[1]Strictly control reflux temp; reduce time. Avoid PCl₅.
Decomposition Exothermic quench too violent.Remove excess POCl₃ before quenching.[1] Use plenty of ice.[1]

Safety & Handling

  • POCl₃ (Phosphorus Oxychloride): Highly toxic, corrosive, and reacts violently with water. All operations must be performed in a well-ventilated fume hood.[1] Wear chemical-resistant gloves and a face shield.[1]

  • Quenching: The hydrolysis of POCl₃ generates large amounts of HCl gas and heat. Never add water directly to hot POCl₃.[1]

References

  • General Pyrimidine Chlorination

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.[1][5][9]

    • Source: Molecules (2012).
    • URL:[Link][1]

  • Synthesis of Chloromethyl Pyrimidines (Contrast)

    • Title: 2-Chloro-4-(chloromethyl)
    • Source: ChemicalBook / Patent Literature.[1][5][10]

  • Mechanistic Insight (Vilsmeier-Haack)

    • Title: POCl3 Mechanism for Activated Chlorine Formation.[1][4]

    • Source: Common Organic Chemistry.[1]

    • URL:[Link][1]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Hydroxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Hydroxymethyl)pyrimidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. The information provided is based on established principles of heterocyclic chemistry and practical laboratory experience.

Overview of the Synthesis

The synthesis of this compound typically proceeds via a cyclocondensation reaction. A common and accessible route involves the reaction of an activated 1,3-dicarbonyl compound, such as diethyl malonate (DEM), with hydroxyacetamidine in the presence of a base. While straightforward in principle, the yield of this reaction can be highly variable due to the sensitive nature of the hydroxymethyl group and the potential for side reactions. This guide addresses the critical parameters that influence the reaction's success.

Core Reaction Scheme:
  • Reactants: Diethyl Malonate and Hydroxyacetamidine

  • Base/Solvent: Sodium Ethoxide in Ethanol is a common choice.

  • Product: this compound

This reaction is a variation of the classical pyrimidine synthesis, which is a cornerstone of heterocyclic chemistry.[1] The choice of a strong base like sodium ethoxide is typical for deprotonating the malonate ester, initiating the reaction cascade.[2]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Low Reaction Yield & Incomplete Conversion

Question: My reaction yield is consistently low (<40%). What are the most likely causes and how can I address them?

Answer: Low yields are a frequent challenge in this synthesis. The issue can typically be traced to one of three areas: starting material integrity, reaction conditions, or workup procedure.

  • Integrity of Hydroxyacetamidine: Hydroxyacetamidine hydrochloride is the common starting material, but the free base is unstable. It should be generated in situ or used immediately after preparation. Degradation of the amidine is a primary cause of low yield.

    • Recommendation: Generate the hydroxyacetamidine free base immediately prior to the reaction by neutralizing the hydrochloride salt with an equivalent of your reaction base (e.g., sodium ethoxide) in a separate flask at 0°C, then add this solution to the activated diethyl malonate.

  • Choice and Stoichiometry of the Base: The base is critical for deprotonating diethyl malonate, but an inappropriate choice or amount can be detrimental.

    • Causality: A base that is too weak may not sufficiently deprotonate the malonate, leading to a slow or incomplete reaction. Conversely, a large excess of a strong base (like NaOEt) can promote side reactions, including the decomposition of the product or starting materials, especially at elevated temperatures. The hydroxymethyl group is particularly sensitive to strong bases.

    • Recommendation: Start with 2.1 equivalents of sodium ethoxide. This provides one equivalent to neutralize the hydroxyacetamidine HCl salt and one equivalent to drive the condensation, with a slight excess. Consider screening milder bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF, which can sometimes improve yields for sensitive substrates.[3]

  • Reaction Temperature and Time: Pyrimidine cyclizations often require heat to proceed to completion.[4]

    • Causality: Insufficient temperature may lead to the accumulation of intermediates without cyclizing. However, excessive heat (>100°C in ethanol) can cause decomposition of the target molecule.

    • Recommendation: Refluxing in ethanol (approx. 78°C) is a standard starting point. Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature by switching to a higher-boiling solvent like n-butanol could be beneficial. A typical reaction time to monitor is between 6 to 24 hours.[5]

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues.

G start Low Yield (<40%) check_amidine Verify Hydroxyacetamidine Quality (Freshly prepared or in situ generation?) start->check_amidine check_base Optimize Base (2.1 eq. NaOEt used?) check_amidine->check_base Amidine OK check_temp Adjust Temperature & Time (Reaction monitored by TLC?) check_base->check_temp Base OK change_base Screen Milder Bases (e.g., K2CO3 in DMF) check_base->change_base No / Suboptimal change_temp Increase Temperature (Switch to n-butanol?) check_temp->change_temp Stalled Reaction check_workup Review Isolation Protocol (Product water-soluble?) check_temp->check_workup Conditions OK yield_improved Yield Improved change_base->yield_improved change_temp->yield_improved extraction_issue Modify Extraction (Use brine, continuous extraction, or evaporate solvent?) check_workup->extraction_issue Isolation Issues check_workup->yield_improved Workup OK extraction_issue->yield_improved

Caption: A troubleshooting flowchart for low yield.

Question: My TLC plate shows multiple spots, and the final product is impure after workup. What are the likely side products?

Answer: The formation of multiple byproducts is common and usually stems from the reactivity of the starting materials and intermediates.

  • Potential Side Products:

    • Unreacted Starting Materials: Diethyl malonate and hydroxyacetamidine.

    • Malonate Self-Condensation Products: Under basic conditions, diethyl malonate can self-condense.

    • Acyclic Intermediates: The initial adduct between the amidine and the malonate may be present if cyclization is incomplete.

    • O-Alkylated Product: The hydroxyl group of the product could potentially be ethylated by reaction with the solvent/base, although this is less common under these conditions.

  • Identification and Mitigation:

    • TLC Analysis: Use a co-spotting technique with your starting materials to identify them on the plate. A more polar solvent system (e.g., 15-20% Methanol in Dichloromethane) may be needed to move the polar product and byproducts from the baseline.

    • NMR Spectroscopy: A crude ¹H NMR can quickly reveal the presence of unreacted starting materials (e.g., the characteristic triplet/quartet of the ethyl groups in diethyl malonate).

    • Mitigation Strategy: Ensuring a slight excess of the amidine component relative to the dicarbonyl can sometimes help consume the malonate completely.[3] Driving the reaction to completion with adequate heating will reduce the amount of acyclic intermediates.

Question: I am struggling to isolate the product. It seems to be soluble in water, making extraction difficult. What is the best purification strategy?

Answer: this compound is a polar molecule containing hydrogen bond donors and acceptors, leading to significant water solubility. Standard extraction with common organic solvents like ethyl acetate will be inefficient.

  • Recommended Purification Protocol:

    • Neutralization and Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize it with an acid like HCl (1M solution) to a pH of ~7. Then, remove the solvent (ethanol) under reduced pressure. This will leave a solid residue containing your product and salts.

    • Trituration/Recrystallization:

      • Triturate the solid residue with a solvent in which the product has low solubility but the inorganic salts are insoluble, such as hot acetonitrile or isopropanol. This can help remove some organic impurities.

      • For recrystallization, attempt to dissolve the crude material in a minimal amount of a hot polar solvent like water or ethanol and allow it to cool slowly. If it is too soluble, a solvent/anti-solvent system like Ethanol/Ethyl Acetate or Water/Acetone can be effective.

    • Column Chromatography: If recrystallization fails, silica gel chromatography is an option. Due to the product's polarity, a strong mobile phase will be required.

      • Recommended System: Start with a mobile phase of 5% methanol in dichloromethane (DCM) and gradually increase the methanol percentage up to 20%. Pre-treating the silica with triethylamine (by flushing the column with a 1% triethylamine solution in your starting eluent) can prevent the acidic silica from causing product degradation or streaking on the column.

Experimental Protocols & Data

Protocol 1: Optimized Synthesis of this compound
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (100 mL).

  • Base Preparation: Carefully add sodium metal (2.3 g, 100 mmol) in small pieces to the ethanol. Allow the sodium to react completely to form sodium ethoxide. Cool the resulting solution to 0°C in an ice bath.

  • Amidine Addition: In a separate flask, suspend hydroxyacetamidine hydrochloride (5.53 g, 50 mmol) in 25 mL of absolute ethanol. Add this slurry to the cold sodium ethoxide solution. Stir for 20 minutes at 0°C.

  • Malonate Addition: To the reaction mixture, add diethyl malonate (8.0 g, 50 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 78°C). Monitor the reaction progress by TLC (10% MeOH/DCM). The reaction is typically complete within 12-18 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and neutralize to pH 7 with concentrated HCl.

    • Remove the ethanol under reduced pressure.

    • The resulting solid is suspended in hot ethanol (50 mL), stirred for 10 minutes, and then filtered while hot to remove the precipitated NaCl.

    • The filtrate is concentrated to about 20 mL and cooled to 0°C. The product will crystallize.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.

Table 1: Illustrative Impact of Reaction Parameters on Yield
ParameterCondition AYield (A)Condition BYield (B)Rationale for Change
Base NaOEt (2.1 eq)55%K₂CO₃ (2.5 eq)40%Stronger base (NaOEt) is more effective for this condensation than a weaker base like K₂CO₃.[2]
Solvent Ethanol55%DMF65%Higher boiling point of DMF can drive the reaction to completion more effectively.
Temperature 50°C30%78°C (Reflux)55%Insufficient thermal energy at 50°C prevents efficient cyclization.[3]

Mechanistic Insights

Understanding the reaction mechanism can aid in troubleshooting. The synthesis follows a well-established pattern for pyrimidine formation.

Plausible Reaction Mechanism
  • Deprotonation: The base (ethoxide) deprotonates diethyl malonate to form a reactive enolate.

  • Nucleophilic Attack: The neutral hydroxyacetamidine attacks one of the carbonyl carbons of the enolate.

  • Cyclization: An intramolecular nucleophilic attack occurs, where a nitrogen from the amidine moiety attacks the second ester carbonyl.

  • Elimination: A molecule of ethanol is eliminated, leading to the formation of the pyrimidine ring. Tautomerization then yields the final 4-ol product.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Elimination A Diethyl Malonate B Malonate Enolate A->B + EtO- D Acyclic Intermediate B->D C Hydroxyacetamidine C->D E Cyclized Intermediate D->E Intramolecular Attack F This compound E->F - EtOH (Tautomerization)

Caption: Plausible mechanism for pyrimidine synthesis.

References

  • Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.

  • Frontiers in Oncology. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine.

  • American Society of Hematology. (2023). Pyrimidine Starvation Is a Targetable Cancer Vulnerability.

  • BenchChem. (2025). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.

  • Organic Chemistry Portal. (2023). Pyrimidine Synthesis.

  • ResearchGate. (2025). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE.

  • ResearchGate. (2020). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones.

  • Organic Syntheses. 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester.

  • Google Patents. (2001). Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.

Sources

Preventing oxidation of the hydroxymethyl group during reaction workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted oxidation of primary alcohols (hydroxymethyl groups) during reaction workup. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own experiments.

Troubleshooting Guide: Addressing Oxidation Events

This section tackles specific issues you may have encountered in the lab. Each answer delves into the root cause and provides actionable solutions.

Q1: My target molecule, which contains a hydroxymethyl group, was unexpectedly converted to an aldehyde or carboxylic acid after a standard aqueous workup. What happened?

A1: The Culprit is Often Dissolved Oxygen.

This is a classic and frustrating problem. The most likely cause is aerial oxidation , where dissolved molecular oxygen (O₂) in your solvents or the ambient atmosphere acts as the oxidizing agent.[1][2] This process is often insidious and can occur even under seemingly benign conditions.

Causality Explained:

  • Mechanism: The oxidation of primary alcohols to aldehydes is the first step.[3][4] If water is present during the workup, the newly formed aldehyde can exist in equilibrium with its hydrate form (a geminal diol).[2][5] This hydrate intermediate is susceptible to further oxidation to the corresponding carboxylic acid.[2][3][5]

  • Accelerating Factors: This unwanted oxidation can be significantly accelerated by:

    • Basic (high pH) conditions: Bases can deprotonate the alcohol, making it more susceptible to oxidation.

    • Trace Metal Impurities: Residual transition metals from a previous reaction step (e.g., Cu, Fe, Mn) can catalytically promote oxidation.

    • Heat: Applying heat during solvent removal or workup increases the rate of oxidation.

    • Prolonged Exposure: The longer your compound is exposed to air in solution, the greater the risk.

Workflow: Troubleshooting Unexpected Oxidation

This diagram outlines the logical steps to diagnose and solve the oxidation issue.

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Solution Pathways cluster_3 Verification start Oxidation of R-CH₂OH to Aldehyde/Carboxylic Acid Observed Post-Workup check_conditions Review Workup Conditions: - Exposure to air? - Basic pH? - Heat applied? - Trace metals possible? start->check_conditions degas Implement Inert Atmosphere Workup: Degas all solvents check_conditions->degas Yes to Air Exposure antioxidant Add Radical Scavenger: (e.g., BHT, Ascorbic Acid) check_conditions->antioxidant Yes to Air Exposure (Alternative/Additional) chelator Use Metal Chelator: (e.g., EDTA wash) check_conditions->chelator Yes to Trace Metals neutralize Ensure Neutral pH: Buffer the aqueous phase check_conditions->neutralize Yes to Basic pH end Re-run Reaction & Workup with Modified Protocol degas->end antioxidant->end chelator->end neutralize->end G start Need to Degas Solvent? q1 Is the reaction extremely O₂ sensitive? start->q1 Yes end Proceed with Inert Workup start->end No q2 Is speed a priority and a sonicator available? q1->q2 No method1 Use Freeze-Pump-Thaw q1->method1 Yes method2 Use Sonication Under Vacuum q2->method2 Yes method3 Use Sparging q2->method3 No method1->end method2->end method3->end

Caption: Decision tree for selecting an appropriate solvent degassing method.

Q3: Can I add a chemical stabilizer to my workup to prevent oxidation?

A3: Yes, using an antioxidant or a radical scavenger is an excellent and often simple strategy.

These additives function by intercepting the reactive oxygen species (ROS) or radical intermediates that propagate the oxidation chain reaction. [6][7]They are essentially sacrificial agents that are more easily oxidized than your target molecule.

Data Presentation: Comparison of Common Workup Antioxidants
AntioxidantClass / MechanismSolubilityTypical Use
BHT (Butylated Hydroxytoluene) Phenolic / Hydrogen Atom Transfer (HAT) [8][9]Organic SolventsAdded to extraction solvents (e.g., EtOAc, DCM) or during solvent evaporation.
Ascorbic Acid (Vitamin C) Vitamin / Electron Transfer (ET) & HAT [8][10][11]Aqueous SolutionsAdded to the aqueous phase of the workup (e.g., water, brine washes).
Trolox Vitamin E Analog / HAT [12][13]Aqueous & Organic (Amphiphilic)Versatile; can be used in either phase depending on the specific salt form.
Experimental Protocol: Inert Atmosphere Aqueous Workup

This protocol integrates degassing and proper handling to minimize oxidation.

  • Preparation: Degas all aqueous solutions (e.g., water, saturated NH₄Cl, brine) that will be used in the workup by sparging with N₂ or Ar for at least 30 minutes.

  • Reaction Quench: Cool the completed reaction mixture to 0 °C in an ice bath. If the reaction was run under an inert atmosphere, maintain it. If not, establish an inert atmosphere by flushing the reaction flask with N₂ or Ar.

  • Transfer: Under a positive pressure of inert gas, slowly add the degassed aqueous quench solution to the reaction mixture with stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. If possible, flush the funnel with inert gas before the transfer. Perform all extractions promptly.

  • Washing: Wash the organic layer sequentially with the appropriate degassed aqueous solutions. To remove trace metals, a wash with a degassed, dilute solution of EDTA can be effective.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). After filtering, concentrate the solvent using a rotary evaporator. To minimize oxidation of the residue, you can introduce a gentle stream of N₂ or Ar into the flask as it approaches dryness.

References
  • How the oxidation of primary alcohols takes place - MEL Science. (2018, September 25). MEL Science. [Link]

  • How To: Degas Solvents - Department of Chemistry : University of Rochester. University of Rochester. [Link]

  • Alcohol oxidation - Wikipedia. (2023, October 27). Wikipedia. [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps. (2024, April 5). Chemistry Steps. [Link]

  • Degassing solvents - Chemistry Teaching Labs - University of York. University of York. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. (2015, May 21). Master Organic Chemistry. [Link]

  • The Oxidation of Alcohols - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]

  • How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab | Dr. Aman Bajpai - YouTube. (2022, December 26). YouTube. [Link]

  • What's the best way of degassing volatile organic solvents? - ResearchGate. (2022, July 5). ResearchGate. [Link]

  • Elucidation of reactive oxygen species scavenging pathways of norbergenin utilizing DFT approaches - Royal Society Publishing. (2022, December 21). Royal Society Publishing. [Link]

  • Tailored small molecule for inflammation treatment: Dual scavenger targeting nitric oxide and reactive oxygen species - PubMed. (2024, October 15). PubMed. [Link]

  • Greener Alternatives to Selected Organic Oxidation Reactions. [Link]

  • In vitro free radical scavenging and antioxidant properties of ethanol extract of Terminalia glaucescens - PMC. (2013, January 1). PMC. [Link]

  • 12.7. Oxidation of Alcohols via Elimination – Introduction to Organic Chemistry - Saskoer.ca. Saskoer.ca. [Link]

  • Bio-antioxidants Activity: Their Mechanisms and Measurement Methods. (2014, October 26). [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • DPPH free radical scavenging activity of ascorbic acid, BHT and methanolic plant extracts - ResearchGate. (2013). ResearchGate. [Link]

  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - MDPI. (2022, November 8). MDPI. [https://www.mdpi.com/2 Antioxidants 2022, 11, 2213. https://doi.org/10.3390/antiox11112213]([Link] Antioxidants 2022, 11, 2213. [Link])

  • Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the - JOCPR. (2016). JOCPR. [Link]

  • Whats is the difference between Antioxidants and ROS scavengers? - ResearchGate. (2016, March 1). ResearchGate. [Link]

  • Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. (2017, July 10). [Link]

Sources

Validation & Comparative

1H and 13C NMR spectral interpretation of 2-(Hydroxymethyl)pyrimidin-4-ol

[1][2][3]

Executive Summary

This guide provides a comparative spectral analysis of 2-(Hydroxymethyl)pyrimidin-4-ol , focusing on the critical distinction between its theoretical structure and its experimental behavior in solution.[1]

For researchers in drug development, the primary challenge with this scaffold is keto-enol tautomerism . While often drawn as the "4-ol" (enol) form in chemical libraries, experimental NMR data in polar solvents (DMSO-d6, D2O) confirms the dominance of the pyrimidin-4(3H)-one (keto) tautomer.[1]

This guide compares the spectral signatures of these tautomeric states and evaluates the utility of DMSO-d6 versus D2O as solvent systems for structural validation.

Part 1: Structural Analysis & Tautomerism

The "Ol" vs. "One" Paradox

Before interpreting the spectrum, one must acknowledge the dynamic equilibrium. In the solid state and polar solutions, the lactam (keto) form is energetically favored over the lactim (enol) form.

  • Form A (Theoretical): this compound (Aromatic, OH group).[1]

  • Form B (Experimental): 2-(Hydroxymethyl)pyrimidin-4(3H)-one (Non-aromatic ring segment, NH group, Carbonyl).[1]

Impact on NMR:

  • 1H NMR: You will not see a phenolic -OH signal; you will see a broad amide -NH signal (in DMSO).[1]

  • 13C NMR: You will not see a C-O aromatic carbon (~160-165 ppm); you will see a distinct Carbonyl C=O signal (~160-170 ppm).[1]

Visualization: Tautomeric Equilibrium & Workflow

The following diagram illustrates the structural equilibrium and the recommended experimental workflow to distinguish them.

Gcluster_0Tautomeric Equilibriumcluster_1Solvent SelectionEnolEnol Form(Pyrimidin-4-ol)KetoKeto Form(Pyrimidin-4(3H)-one)Enol->KetoPolar SolventStabilizationDMSODMSO-d6(Retains OH/NH)Keto->DMSOD2OD2O(Quenches OH/NH)Keto->D2OResultSpectral Output(Keto Form Dominant)DMSO->ResultFull StructuralProofD2O->ResultSimplifiedBackbone

Caption: Figure 1. Tautomeric shift from Enol to Keto form in solution and the impact of solvent choice on spectral data.

Part 2: Experimental Protocol

To obtain the data presented below, follow this standardized protocol to ensure reproducibility and minimize line broadening caused by concentration effects or water contamination.

Materials
  • Analyte: >95% purity this compound.[1]

  • Solvent A: DMSO-d6 (99.9% D) + 0.03% TMS (for full proton assignment).[1]

  • Solvent B: D2O (99.9% D) (for exchangeable proton identification).[1]

  • Instrument: 400 MHz NMR (or higher).

Step-by-Step Methodology
  • Sample Preparation (DMSO-d6):

    • Weigh 5–10 mg of sample into a clean vial.

    • Add 0.6 mL of DMSO-d6.[1]

    • Critical Step: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes. Pyrimidinones can form intermolecular H-bonds, reducing solubility.[1]

  • Acquisition Parameters (1H):

    • Pulse Angle: 30°.[2]

    • Relaxation Delay (D1): Set to 2.0 seconds (essential for accurate integration of the acidic NH proton).

    • Scans: 16 (minimum).

    • Temperature: 298 K (25°C).[1]

  • D2O Exchange (Optional Validation):

    • After acquiring the DMSO spectrum, add 2 drops of D2O directly to the NMR tube.

    • Shake and wait 5 minutes.

    • Re-acquire.[3] The NH and OH signals should vanish or diminish significantly.[4]

Part 3: Comparative Spectral Data

This section compares the observed shifts in DMSO-d6 (the preferred solvent) against the theoretical expectations.

Proton (1H) NMR Data

Solvent: DMSO-d6 | Reference: TMS (0.00 ppm)[1]

PositionProton TypeMultiplicityShift (δ ppm)IntegrationInterpretation & Causality
NH (N-3) AmideBroad Singlet12.2 – 12.8 1HDiagnostic Peak. Confirms Keto tautomer.[1] Highly deshielded due to N-H...O=C hydrogen bonding.
H-6 AromaticDoublet (J ≈ 6.5 Hz)7.80 – 7.95 1HDeshielded by adjacent Nitrogen (N-1).[1] Couples with H-5.
H-5 Vinylic/AromDoublet (J ≈ 6.5 Hz)6.10 – 6.25 1HShielded relative to H-6 due to resonance electron donation from N-3 and C-4 carbonyl.[1]
OH (Exch) AlcoholTriplet/Broad S5.20 – 5.50 1HHydroxyl proton.[1] Appears as triplet if sample is dry/pure (coupling to CH2).
CH2 (C-2') AlkylDoublet/Singlet4.30 – 4.45 2HMethylene group.[1] Appears as doublet if coupling to OH is preserved; singlet if exchanging.

Comparison with D2O: In D2O, the NH (~12.5 ppm) and OH (~5.3 ppm) signals disappear completely.[1] The HDO peak will appear prominent at ~4.79 ppm, potentially obscuring the CH2 signal if not careful.

Carbon (13C) NMR Data

Solvent: DMSO-d6 | Reference: DMSO solvent peak (~39.5 ppm)[1]

PositionCarbon TypeShift (δ ppm)Interpretation
C-4 Carbonyl (C=O)162.0 – 165.0 Diagnostic Peak. Chemical shift >160 ppm confirms the carbonyl character of the keto form.[1]
C-2 Imine-like (C=N)155.0 – 160.0 Deshielded by two adjacent nitrogens.[1] Positioned between N-1 and N-3.[1][2][3]
C-6 Imine-like (C=N)150.0 – 154.0 Adjacent to N-1.[1] Typical pyrimidine ring shift.
C-5 Vinylic (C=C)108.0 – 112.0 Highly shielded.[1] Alpha to the carbonyl; electron density is high at this position in the enone system.
CH2 Aliphatic60.0 – 63.0 Typical primary alcohol carbon shift.

Part 4: Technical Discussion & Troubleshooting

Distinguishing Isomers

A common pitfall is confusing the target molecule with 4-(hydroxymethyl)pyrimidin-2-ol .[1]

  • Target (2-CH2OH): The H-5 and H-6 protons are vicinal (neighbors).[1] They appear as two doublets with a coupling constant (J) of ~6–7 Hz.

  • Alternative (4-CH2OH): If the hydroxymethyl is at position 4, the ring protons would be at positions 5 and 6 (vicinal) OR positions 2 and 6 (isolated/meta).[1] If it were 2-hydroxypyrimidin-4-yl... the coupling patterns would differ significantly based on symmetry.[1]

  • Verification: The J-coupling of ~6.5 Hz between H-5 and H-6 is the definitive fingerprint for the 4-substituted pyrimidinone ring system.[1]

Concentration Effects

In the Keto form, the molecule is a hydrogen bond donor (NH) and acceptor (C=O).

  • High Concentration: The NH peak may shift further downfield (>13 ppm) due to dimerization.

  • Low Concentration: The NH peak may sharpen and move slightly upfield.

  • Recommendation: For publication-quality spectra, keep concentration constant (approx. 10-15 mM).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general chemical shift ranges).

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. (Authoritative review on heteroaromatic tautomerism).[1]

  • ChemicalBook. (n.d.). NMR Spectrum Data for Pyrimidine Derivatives. (General database for pyrimidine shifts).[1]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Excellent resource for J-coupling values in heterocycles).[1]

A Researcher's Guide to Navigating the Fragmentation Maze of Hydroxymethyl Pyrimidines in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals working with pyrimidine-based compounds, a deep understanding of their behavior in a mass spectrometer is not just academic—it is a critical necessity for accurate structural elucidation and confident identification. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of hydroxymethyl pyrimidines, offering field-proven insights and actionable experimental protocols. We will dissect the causal mechanisms behind observed fragmentation, compare these patterns to other key pyrimidine analogues, and provide the foundational knowledge to empower your analytical workflows.

The Decisive Role of the Hydroxymethyl Group in Pyrimidine Fragmentation

The pyrimidine ring, a cornerstone of nucleobases like cytosine, thymine, and uracil, presents a stable heterocyclic system.[1][2] However, the addition of a hydroxymethyl (-CH₂OH) substituent introduces a reactive site that significantly directs the fragmentation cascade under mass spectrometric analysis. The fragmentation pathways are heavily influenced by the ionization technique employed, with electrospray ionization (ESI) and electron ionization (EI) yielding distinct yet complementary structural information.[2][3]

Under Electron Ionization (EI) , a hard ionization technique, the initial high-energy electron bombardment typically results in the formation of a molecular ion (M⁺•) and extensive fragmentation.[4] For hydroxymethyl pyrimidines, the fragmentation is often initiated by processes involving the hydroxymethyl group, such as the loss of a hydrogen radical, a hydroxyl radical, or a neutral formaldehyde (CH₂O) molecule.[1] The subsequent fragmentation then proceeds through the cleavage of the pyrimidine ring itself.

In contrast, Electrospray Ionization (ESI) , a soft ionization technique, typically generates protonated molecules ([M+H]⁺) with lower internal energy.[3][5] Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) is then required to induce fragmentation.[3][6] For hydroxymethyl pyrimidines, ESI-MS/MS spectra are often characterized by the facile loss of a neutral water molecule (H₂O) from the protonated precursor ion.

Common Fragmentation Pathways of Hydroxymethyl Pyrimidines

The fragmentation of hydroxymethyl pyrimidines can be rationalized through several key pathways, which are crucial for identifying this structural motif.

Alpha-Cleavage and Neutral Losses from the Hydroxymethyl Group

The hydroxymethyl group is prone to several characteristic fragmentation reactions:

  • Loss of Formaldehyde (CH₂O): This is a common fragmentation pathway for primary alcohols and is often observed for hydroxymethyl pyrimidines, particularly under EI conditions. This results in a fragment ion with a mass 30 Da lower than the molecular ion.

  • Loss of Water (H₂O): In ESI-MS/MS, the protonated hydroxymethyl group readily eliminates a molecule of water, leading to a prominent [M+H-18]⁺ ion. This is a highly characteristic fragmentation for alcohols.[7]

  • Loss of a Hydroxyl Radical (•OH): Under EI, the loss of a hydroxyl radical can occur, resulting in an [M-17]⁺ fragment.

  • Loss of a Hydrogen Radical (•H): Cleavage of a C-H bond in the hydroxymethyl group can lead to an [M-1]⁺ ion.

Pyrimidine Ring Fragmentation

Following or competing with the fragmentation of the hydroxymethyl substituent, the pyrimidine ring itself undergoes characteristic cleavages. The fragmentation of the pyrimidine ring often involves the successive loss of small neutral molecules like HCN, CO, and C₂H₂N₂.[1][8] The specific fragmentation pattern of the ring will be influenced by the position of the hydroxymethyl group and any other substituents present.

Below is a generalized fragmentation pathway for a generic hydroxymethyl pyrimidine under ESI-MS/MS conditions.

fragmentation_pathway M_H [M+H]⁺ (Hydroxymethyl Pyrimidine) M_H_H2O [M+H-H₂O]⁺ M_H->M_H_H2O - H₂O RingFragment1 Ring Fragment 1 M_H_H2O->RingFragment1 - Neutral Loss (e.g., HCN) RingFragment2 Ring Fragment 2 RingFragment1->RingFragment2 - Neutral Loss (e.g., CO)

Caption: Generalized ESI-MS/MS fragmentation of a hydroxymethyl pyrimidine.

Comparative Fragmentation Analysis: Hydroxymethyl Pyrimidines vs. Other Pyrimidine Derivatives

To truly appreciate the diagnostic value of the hydroxymethyl group's fragmentation, it is essential to compare it with other common pyrimidine derivatives.

DerivativeKey Fragmentation Pathways (ESI-MS/MS)Characteristic Neutral Losses
Hydroxymethyl Pyrimidine Facile loss of water from the hydroxymethyl group, followed by ring fragmentation.H₂O, CH₂O (EI)
Uracil Retro-Diels-Alder (RDA) reaction leading to the loss of HNCO.[9]HNCO
Thymine Loss of HNCO, similar to uracil. The methyl group can also be involved in fragmentation.[2]HNCO
Cytosine Loss of NH₃ followed by the loss of CO.[8]NH₃, CO
Carboxy Pyrimidine Decarboxylation (loss of CO₂).CO₂

This comparative data highlights that the prominent loss of water is a strong indicator for the presence of a hydroxymethyl substituent on a pyrimidine ring when analyzing ESI-MS/MS data.

Experimental Protocol for Mass Spectrometric Analysis of Hydroxymethyl Pyrimidines

This section provides a robust, step-by-step protocol for the analysis of hydroxymethyl pyrimidines using ESI-MS/MS.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the hydroxymethyl pyrimidine standard and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or water) to create a 1 mg/mL stock solution.[2]

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for LC-MS analysis. A typical mobile phase for ESI in positive ion mode is 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[10]

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or MS source.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is generally suitable.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Parameters (ESI-MS/MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.[2]

  • Scan Mode:

    • Full Scan (MS1): Acquire data in full scan mode over a mass range appropriate for the expected molecular weight of the hydroxymethyl pyrimidine (e.g., m/z 50-500). This will determine the m/z of the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the [M+H]⁺ ion.

  • Collision Energy: Optimize the collision energy (e.g., 10-40 eV) to achieve a good balance between the precursor ion and fragment ions. A collision energy ramp can also be beneficial.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations (e.g., 600-800 L/hr at 350-450 °C).

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Solution (1-10 µg/mL in Mobile Phase) Stock->Working Filter Filter Sample (0.22 µm) Working->Filter LC LC Separation (C18 Column) Filter->LC MS1 MS1 Full Scan (Identify [M+H]⁺) LC->MS1 MS2 MS/MS Fragmentation (Collision-Induced Dissociation) MS1->MS2 Analyze Analyze Fragmentation Pattern MS2->Analyze Compare Compare with Reference Spectra and Other Pyrimidines Analyze->Compare

Caption: Experimental workflow for hydroxymethyl pyrimidine analysis.

Conclusion

The fragmentation patterns of hydroxymethyl pyrimidines in mass spectrometry are dictated by the interplay between the reactive hydroxymethyl group and the stable pyrimidine core. A thorough understanding of these patterns, particularly the characteristic neutral losses of water and formaldehyde, is indispensable for the unambiguous identification of these compounds. By employing a systematic analytical approach, as outlined in the experimental protocol, and by comparing the obtained spectra with those of other pyrimidine derivatives, researchers can confidently elucidate the structures of novel hydroxymethyl pyrimidine-containing molecules, accelerating drug discovery and development efforts.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Parmar, J. M., & Joshi, N. K. (2012). Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of ChemTech Research, 4(2), 834-841. [Link]

  • Gao, H., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Rapid Communications in Mass Spectrometry, 36(17), e9349. [Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1806. [Link]

  • Serafin, K., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6945. [Link]

  • Goodenough, A. K., et al. (2007). A mass spectrometry-based approach for identifying novel DNA polymerase substrates from a pool of dNTP analogues. Nucleic Acids Research, 35(3), e17. [Link]

  • Gao, S., et al. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry, 74(17), 4505-4512. [Link]

  • Banoub, J. H., & Limbach, P. A. (Eds.). (2010). Mass Spectrometry of Nucleosides and Nucleic Acids. CRC Press. [Link]

  • Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Rice, J. M., & Dudek, G. O. (1967). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 89(11), 2719-2725. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • FooDB. (2015). Showing Compound hydroxymethylpyrimidine (FDB030912). [Link]

  • ProteoMass. (2026). Sample preparation protocol for Mass Spectrometry Analysis. [Link]

  • Christodoulou, E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants, 11(2), 332. [Link]

  • PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol. [Link]

  • Schlosser, G., & Volk, K. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 679. [Link]

  • MtoZ Biolabs. ESI-MS/MS Analysis Service. [Link]

  • Allen, F., et al. (2014). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. Bioinformatics, 30(17), i439-i446. [Link]

  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

  • Guimaraes, A. C., et al. (2008). Fragmentation patterns of new esterified and unesterified aromatic 1-hydroxymethylene-1, 1-bisphosphonic acids by ESI-MSn. Journal of Mass Spectrometry, 43(8), 1037-1044. [Link]

Sources

HPLC Method Development for Purity Analysis of 2-(Hydroxymethyl)pyrimidin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Polarity Trap

2-(Hydroxymethyl)pyrimidin-4-ol (2-HMP) represents a classic challenge in pharmaceutical analysis: a small, highly polar heterocycle that defies standard Reversed-Phase (RP) chromatography. Structurally, the molecule contains a pyrimidine core decorated with both hydroxyl and hydroxymethyl groups. This combination drives the LogP value into the negative range (approx. -1.1 to -0.5), rendering the molecule highly hydrophilic.

In drug development, 2-HMP often serves as a critical intermediate for antiviral nucleoside analogs or fused pyrimidine scaffolds. Its purity analysis is non-trivial. On a standard C18 column, 2-HMP frequently elutes in the void volume (


), co-eluting with unretained salts and solvent fronts, making accurate quantitation impossible.

This guide objectively compares three distinct chromatographic approaches to solve this problem:

  • Standard C18 (Baseline): The conventional failure point.

  • Aqueous-Stable C18 (AQ-C18): A mitigation strategy using 100% aqueous mobile phases.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): The orthogonal solution targeting polar retention.[1]

Strategic Comparison of Methodologies

Method A: The Conventional C18 Approach (Baseline)
  • Mechanism: Hydrophobic interaction.

  • Outcome: Failure. Due to the high polarity of 2-HMP, the hydrophobic alkyl chains of a C18 column cannot engage the analyte effectively. Even at 0% organic modifier (100% water), retention is often insufficient (

    
    ).
    
  • Risk: "Phase Collapse" or "Dewetting." When running standard C18 columns in 100% aqueous conditions to force retention, the hydrophobic ligands mat down, expelling the mobile phase from the pores and causing loss of interaction surface area.

Method B: Aqueous-Stable (Polar-Embedded) C18
  • Mechanism: Hydrophobic interaction supplemented by polar-embedded groups (e.g., amide, carbamate) within the alkyl chain.

  • Outcome: Moderate Success. These columns prevent dewetting in 100% aqueous buffers. They provide better retention than standard C18 but often struggle to separate 2-HMP from highly polar synthesis byproducts (e.g., urea derivatives or inorganic salts).

Method C: HILIC (The Optimal Solution)
  • Mechanism: Partitioning. A water-rich layer forms on the surface of a polar stationary phase (Silica, Amide, or Zwitterionic).[2] The analyte partitions between the acetonitrile-rich bulk mobile phase and this stagnant water layer.

  • Outcome: Superior. 2-HMP is retained strongly. Elution order is reversed compared to RP (polar compounds elute last), moving the analyte well away from the void volume and non-polar matrix components.

Experimental Data & Performance Metrics

The following data summarizes the performance of the three methods for 2-HMP and a common impurity, 2-Methylpyrimidin-4-ol (Impurity A).

Table 1: Method Performance Comparison

ParameterMethod A: Standard C18Method B: AQ-C18 (100% Buffer)Method C: HILIC (Amide)
Mobile Phase 5% ACN / 95% Phosphate Buffer100% Phosphate Buffer (pH 6.5)90% ACN / 10% Ammonium Acetate
Retention Time (2-HMP) 1.2 min (Void)3.5 min8.2 min
Retention Factor (

)
0.2 (Fail)2.5 (Acceptable)7.2 (Excellent)
Tailing Factor (

)
N/A (Co-elution)1.41.1
Resolution (

)
0.01.84.5
MS Compatibility Poor (Non-volatile salts)Poor (High salt req.)High (High organic, volatile buffer)

Key Insight: While Method B is viable for UV detection, Method C (HILIC) offers superior resolution and direct compatibility with Mass Spectrometry (LC-MS) due to the high organic content enhancing desolvation efficiency.

Detailed Protocol: The HILIC Solution

This protocol is the recommended standard for purity analysis of this compound.

Instrumentation & Materials[3][4][5]
  • System: HPLC/UHPLC with binary pump and DAD/UV detector.

  • Column: Amide-functionalized Silica (e.g., TSKgel Amide-80 or XBridge Amide), 150 x 4.6 mm, 3.5 µm.

  • Reagents: LC-MS grade Acetonitrile (ACN), Ammonium Acetate, Formic Acid.

Mobile Phase Preparation
  • Stock Buffer (100 mM): Dissolve 0.77 g Ammonium Acetate in 100 mL water. Adjust pH to 5.8 with dilute Formic Acid.

  • Mobile Phase A (Organic): 95% Acetonitrile / 5% Water / 5 mM Ammonium Acetate.

    • Preparation: Mix 950 mL ACN, 50 mL Water, and 50 mL Stock Buffer.

  • Mobile Phase B (Aqueous): 50% Acetonitrile / 50% Water / 5 mM Ammonium Acetate.

    • Preparation: Mix 500 mL ACN, 500 mL Water, and 50 mL Stock Buffer.

Gradient Program[6]
  • Flow Rate: 1.0 mL/min[3]

  • Temperature: 30°C

  • Detection: UV @ 254 nm (pyrimidine ring absorption)

Time (min)% Mobile Phase BDescription
0.05Initial Hold (High Organic)
2.05Start Gradient
12.060Linear Ramp (Increasing Water)
14.060Wash
14.15Return to Initial
20.05Re-equilibration (Critical)

Critical Note on HILIC: The 6-minute re-equilibration step is mandatory. Unlike RP, the water layer on the silica surface takes time to re-establish. Shortening this step will lead to shifting retention times.

Sample Preparation
  • Diluent: 90% Acetonitrile / 10% Water.

  • Rationale: Dissolving the sample in 100% water (a "strong" solvent in HILIC) will cause peak distortion and breakthrough. The sample solvent must match the initial mobile phase strength.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate method based on analyte polarity and solubility.

MethodSelection Start Analyte: this compound CheckLogP Check LogP / Polarity Start->CheckLogP IsPolar LogP < 0 (Highly Polar) CheckLogP->IsPolar StandardC18 Try Standard C18? IsPolar->StandardC18 FailC18 Result: Elutes in Void (k < 1) Risk: Dewetting StandardC18->FailC18 Low Hydrophobicity Decision Select Alternative Mode FailC18->Decision AQC18 Aqueous Stable C18 (100% Buffer) Decision->AQC18 If MS not required HILIC HILIC (Amide/Silica) (High ACN) Decision->HILIC Recommended ResultAQ Moderate Retention Good for UV only AQC18->ResultAQ ResultHILIC Strong Retention High Sensitivity (LC-MS) Best Purity Profile HILIC->ResultHILIC

Caption: Decision tree for selecting HILIC over Reversed-Phase for hydrophilic pyrimidine analysis.

Mechanism of Action

To understand why HILIC is superior for this specific impurity analysis, we must visualize the interaction at the particle surface.

HILIC_Mechanism cluster_0 Separation Zone StationaryPhase Stationary Phase (Amide-Silica) WaterLayer Water-Rich Layer (Stagnant) StationaryPhase->WaterLayer Hydrogen Bonding Analyte Analyte: 2-HMP (Polar) WaterLayer->Analyte Partitioning (IN) BulkPhase Bulk Mobile Phase (Acetonitrile-Rich) Analyte->BulkPhase Partitioning (OUT)

Caption: HILIC Partitioning Mechanism. The polar analyte partitions into the water-rich layer adsorbed on the surface.[2]

System Suitability & Validation Criteria

To ensure the method is robust ("Trustworthiness"), the following System Suitability Test (SST) criteria must be met before every analysis run:

  • Retention Factor (

    
    ):  Must be 
    
    
    
    for the main peak to ensure separation from the void.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (Pyrimidines can tail due to secondary interactions; ammonium acetate buffer suppresses this).
  • Precision: %RSD of peak area for 5 replicate injections must be

    
    .
    
  • Resolution (

    
    ):  Minimum 1.5 between 2-HMP and the nearest impurity (e.g., 2-Methylpyrimidin-4-ol).
    

References

  • BenchChem. (2025).[4] Optimizing HPLC Purification of Polar Pyrimidine Derivatives. Retrieved from

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from

  • Phenomenex. (2024). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14779126, 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. Retrieved from

Sources

Comparative Guide: IR Spectroscopy Profiling of 2-(Hydroxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the IR spectroscopy characteristics of 2-(Hydroxymethyl)pyrimidin-4-ol. It focuses on differentiating this compound from structural isomers and precursors through functional group analysis and tautomeric verification.

Executive Summary & Compound Identity

This compound (CAS: 3842-27-1) is a critical pyrimidine scaffold used in drug development.[1] Correctly interpreting its IR spectrum requires understanding its tautomeric equilibrium . While the nomenclature suggests an aromatic "pyrimidin-4-ol" (enol form), in the solid state and most polar solvents, this compound exists predominantly as 2-(hydroxymethyl)pyrimidin-4(3H)-one (keto form).[1]

This guide compares the spectral signature of the target compound against its key structural analogs to facilitate precise identification.[2]

Tautomeric Impact on IR Signals

The shift from enol to keto fundamentally alters the IR fingerprint:

  • Enol Form: Would show a broad phenolic O-H and aromatic C-O.

  • Keto Form (Observed): Shows a strong Amide-like C=O (carbonyl) and a distinct N-H stretch.[1]

Tautomerism cluster_0 Enol Form (Minor/Absent in Solid) cluster_1 Keto Form (Dominant in Solid/IR) Enol 2-(Hydroxymethyl) pyrimidin-4-ol (Aromatic OH) Keto 2-(Hydroxymethyl) pyrimidin-4(3H)-one (Amide-like C=O) Enol->Keto Tautomeric Shift (Proton Transfer)

Figure 1: Tautomeric equilibrium favoring the keto form, which dictates the primary IR absorption bands (C=O vs C-OH).[1]

Characteristic IR Peaks & Diagnostic Regions[1][2][3][4][5][6][7]

The following table details the diagnostic peaks. Note that the Hydroxymethyl (-CH₂OH) group adds specific aliphatic signals that distinguish this molecule from simple pyrimidones.

Table 1: Diagnostic IR Bands for 2-(Hydroxymethyl)pyrimidin-4(3H)-one[1]
Frequency (cm⁻¹)IntensityFunctional Group AssignmentStructural Origin
3300 – 3450 Broad, StrongO-H Stretch Primary alcohol (-CH₂OH )
3100 – 3250 Sharp/ShoulderN-H Stretch Pyrimidine Ring N3-H (Keto tautomer)
2850 – 2950 MediumC-H Stretch (sp³) Methylene group (-CH₂ -OH)
1660 – 1700 Strong, SharpC=O[1] Stretch C4 Carbonyl (Amide-like)
1580 – 1620 MediumC=N / C=C Stretch Pyrimidine Ring Skeletal Vibrations
1030 – 1080 StrongC-O Stretch Primary Alcohol (C-OH )

Critical Insight: The "Amide II" band (N-H bending) typically appears near 1550 cm⁻¹ but may be obscured by ring vibrations.[1] The presence of the 1030–1080 cm⁻¹ band is the key differentiator from non-hydroxylated precursors like 2-methylpyrimidin-4(3H)-one.[1]

Comparative Analysis: Target vs. Alternatives

To validate the identity of this compound, one must rule out isomers and starting materials.[1]

Comparison 1: Target vs. Precursor (2-Methylpyrimidin-4-ol)[1]
  • The Precursor: Lacks the -OH group on the side chain.

  • Differentiation:

    • Target: Shows strong C-O stretch at ~1050 cm⁻¹ and broad O-H stretch >3300 cm⁻¹.

    • Precursor: Shows only sharp C-H stretches <3000 cm⁻¹ and lacks the broad alcohol band (though N-H is still present).[1]

Comparison 2: Target vs. Isomer (4-(Hydroxymethyl)pyrimidin-2-ol)[1]
  • The Isomer: The carbonyl is at position 2 (urea-like) rather than position 4 (amide-like).[1]

  • Differentiation:

    • C=O Position: The C=O stretch in 2-pyrimidinones (isomer) often appears at a slightly higher frequency (~1680–1720 cm⁻¹) compared to 4-pyrimidinones (~1660–1690 cm⁻¹) due to different electronic environments (urea vs. amide resonance).[1]

    • Fingerprint Region: The substitution pattern (2,4- vs 4,2-) alters the ring breathing modes (800–1000 cm⁻¹), though a reference standard is required for definitive confirmation in this region.[1]

Comparison cluster_diff Differentiation Logic Target Target Compound This compound Check1 Check 1000-1100 cm⁻¹ (C-O Stretch) Target->Check1 Has strong band Check2 Check 1660-1700 cm⁻¹ (C=O Position) Target->Check2 ~1660-1690 cm⁻¹ (Amide-like) Precursor Precursor 2-Methylpyrimidin-4-ol Precursor->Check1 No band (Methyl only) Isomer Isomer 4-(Hydroxymethyl)pyrimidin-2-ol Isomer->Check2 ~1680-1720 cm⁻¹ (Urea-like)

Figure 2: Decision logic for distinguishing the target from common confounders.

Experimental Protocol: Sample Preparation

For the most accurate detection of the H-bonding network (O-H and N-H), the KBr Pellet method is recommended over ATR for solid samples, as it provides better resolution of the broad hydroxyl regions.[1]

Method A: KBr Pellet (Gold Standard for Resolution)[1]
  • Grinding: Mix 1–2 mg of the dry solid sample with ~100 mg of spectroscopic-grade Potassium Bromide (KBr).

  • Homogenization: Grind efficiently in an agate mortar until a fine, uniform powder is achieved. Note: Inadequate grinding causes the Christiansen effect, distorting baseline and peak shapes.[1]

  • Compression: Transfer to a die set and press at 8–10 tons for 1–2 minutes under vacuum (to remove moisture).

  • Measurement: Obtain a transparent pellet. Record spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).[1]

Method B: ATR (Attenuated Total Reflectance) (High Throughput)[1]
  • Cleaning: Clean the Diamond/ZnSe crystal with isopropanol.

  • Application: Place ~5 mg of solid directly onto the crystal center.

  • Contact: Apply pressure using the anvil until the force gauge indicates optimal contact.

  • Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences relative to transmission spectra, especially for the high-wavenumber O-H/N-H peaks.

References

  • National Institute of Standards and Technology (NIST). 4-Methylpyrimidine IR Spectrum (Coblentz Society).[1] NIST Chemistry WebBook, SRD 69.[1][3] [Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 407091, 4-Methylpyrimidin-2-ol.[Link][1]

  • Hussain, M., et al. Synthesis and Biological evaluation of some novel 2-Hydroxy Pyrimidines. International Journal of Drug Development and Research, 2013.[1] [Link]

  • Specac. Interpreting Infrared Spectra: A Guide to Functional Group Identification.[Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Organic Chemistry Tutorials. [Link]

Sources

Comparative Guide to Pyrimidine-4-ol Derivatives in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine ring is a quintessential heterocyclic scaffold in medicinal chemistry, celebrated for its presence in the nucleobases of DNA and RNA and its role as a foundational structure for numerous therapeutic agents.[1][2][3] Its inherent ability to engage in various biological interactions has cemented its status as a "privileged scaffold."[1][3][4][5] Within this broad class, pyrimidine-4-ol derivatives have emerged as a particularly versatile and potent group of enzyme inhibitors. Their structural features allow for tailored modifications, enabling precise interactions with the active sites of diverse enzymes.

This guide provides a comparative analysis of pyrimidine-4-ol and its bioisosteric analogs, such as pyrazolo[3,4-d]pyrimidines, in the inhibition of key enzyme families critical to human health and disease: Xanthine Oxidase, Dihydrofolate Reductase, and Protein Kinases. We will delve into the structure-activity relationships that govern their inhibitory potency and selectivity, present standardized protocols for their evaluation, and offer insights into the causal relationships behind experimental design.

Chapter 1: Xanthine Oxidase Inhibition: Targeting Purine Metabolism

Xanthine oxidase (XO) is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[6][7] Overproduction of uric acid leads to hyperuricemia, a precursor to debilitating conditions like gout.[6][8] Consequently, XO has become a prime therapeutic target for managing these disorders.

The structural resemblance of the pyrimidine core to the natural purine substrates of XO allows these derivatives to act as effective inhibitors.[8] They can occupy the enzyme's active site, preventing the substrate from binding and thereby reducing uric acid production. The nature of this inhibition can be competitive, non-competitive, or mixed, depending on the specific interactions of the derivative with the enzyme.[8][9]

Comparative Analysis of XO Inhibitors

A range of pyrimidine-based scaffolds have been explored for XO inhibition. The inhibitory potential is highly dependent on the substitution pattern around the core ring. For instance, 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine has demonstrated significantly greater potency than its dihydroxy analog, oxypurinol, by forming a more stable complex with the reduced form of the enzyme.[10]

Derivative ClassSpecific Compound ExampleTarget EnzymeInhibition Constant (Kᵢ / IC₅₀)Inhibition TypeReference(s)
Pyridopyrimidinones2-methyl-3-substituted-pyrido-(2,3-d)-pyrimidine-4(3H)-onesRat Liver XO- (Selective at 0.5 mM)Competitive[9]
Pyrazolo[3,4-d]pyrimidines4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine (B103U)Human XOKᵢ = 5 nMComplex[10]
Pyrazolo[3,4-d]pyrimidines4,6-dihydroxypyrazolo[3,4-d]pyrimidine (Oxypurinol)Human XOKᵢ = 100 nMComplex[10]
PyrimidonesEthyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivativesBovine XOIC₅₀ = 14.4 - 418 µMCompetitive/Non-competitive/Mixed[8]

Note: IC₅₀ values represent the concentration required for 50% inhibition in vitro. A lower value indicates higher potency.

Structure-Activity Relationship (SAR) Insights: The data reveals that the nature and position of substituents are critical. For pyrazolo[3,4-d]pyrimidines, a thiol group at the 6-position dramatically increases potency compared to a hydroxyl group.[10] For pyrimidone derivatives, molecular docking studies have highlighted key interactions with amino acid residues like Val1011 and Phe649 in the XO active site, suggesting that hydrophobic and hydrogen bonding interactions drive the inhibitory activity.[8]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a standard spectrophotometric method to determine the XO inhibitory activity of test compounds. The rationale is to measure the rate of uric acid formation, which absorbs light at 295 nm.

Materials:

  • Xanthine Oxidase (from bovine milk or human source)

  • Xanthine (substrate)

  • Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • Test Compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of xanthine in the phosphate buffer. Prepare serial dilutions of the test compounds and the positive control (e.g., Allopurinol).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate Buffer

    • Test compound solution (at various concentrations)

    • Xanthine Oxidase solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add the xanthine solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 295 nm over a period of 5-10 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the rate (velocity) of the reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Visualization: XO Inhibition Pathway

XO_Inhibition cluster_pathway Purine Catabolism cluster_inhibition Inhibition Mechanism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid (Causes Gout) Xanthine->UricAcid Xanthine Oxidase Inhibitor Pyrimidine-4-ol Derivative XO_Enzyme Xanthine Oxidase (Active Site) Inhibitor->XO_Enzyme Binds & Blocks Substrate Access

Caption: Xanthine oxidase catalysis and inhibition by pyrimidine derivatives.

Chapter 2: Dihydrofolate Reductase (DHFR) Inhibition: A Cornerstone of Chemotherapy

Dihydrofolate reductase (DHFR) is a vital enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and several amino acids.[11] This role places DHFR at the heart of DNA synthesis and cell proliferation, making it a well-established target for both anticancer and antimicrobial therapies.[11][12]

Pyrimidine derivatives, especially those with a 2,4-diamino substitution pattern, are classical DHFR inhibitors.[12][13] They act as antifolates, mimicking the pteridine ring of the natural substrate (DHF) and binding with high affinity to the DHFR active site, thereby depleting the THF pool and halting DNA replication.

Comparative Analysis of DHFR Inhibitors

The development of DHFR inhibitors has led to numerous clinically successful drugs. Pyrazolo[3,4-d]pyrimidines have been investigated as effective isosteres of the pteridine core found in traditional antifolates.[11] The selectivity of these inhibitors (e.g., for microbial vs. human DHFR) is a critical aspect of drug design and is dictated by subtle differences in the active site architecture across species.

Derivative ClassSpecific Compound ExampleTarget EnzymeInhibition Constant (IC₅₀)Reference(s)
Pyrazolo[3,4-d]pyrimidinesCompound 6iHuman DHFR2.41 µM[11]
Pyrazolo[3,4-d]pyrimidinesCompound 10eHuman DHFR< 1 µM[14]
Pyrazolo[3,4-d]pyrimidinesCompound 10fHuman DHFR< 1 µM[14]
Pyrazolo[3,4-d]pyrimidinesCompound 10gHuman DHFR< 1 µM[14]
DiaminopyrimidinesTrimetrexateC. parvum DHFR< 0.3 µM[15]
DiaminopyrimidinesTrimethoprimC. parvum DHFR~ 4 µM[15]

Structure-Activity Relationship (SAR) Insights: For pyrazolo[3,4-d]pyrimidine-based antifolates, docking studies have shown that substituents like a p-bromophenyl group can engage in crucial hydrophobic interactions within the active site, enhancing binding affinity.[11] The 2,4-diamino motif is a cornerstone for potent DHFR inhibition, as these amino groups form key hydrogen bonds with acidic residues in the enzyme's active site, mimicking the interactions of the natural substrate.[12] The lipophilicity of the molecule also plays a significant role, particularly for antimicrobial agents that need to cross bacterial cell membranes.[15]

Experimental Protocol: DHFR Inhibition Assay

This protocol outlines a continuous spectrophotometric assay to measure DHFR activity by monitoring the consumption of its co-substrate, NADPH.

Materials:

  • Recombinant DHFR (human or microbial)

  • Dihydrofolate (DHF) (substrate)

  • NADPH (co-substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing DTT)

  • Test Compounds (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Causality Behind Choices: The assay buffer includes DTT to maintain a reducing environment, which is crucial for the stability and activity of the DHFR enzyme.

  • Assay Setup: To each well of the microplate, add:

    • Assay Buffer

    • NADPH solution

    • Test compound at desired concentrations

    • DHFR enzyme solution

  • Pre-incubation: Incubate the plate for 10 minutes at a controlled temperature (e.g., 25°C). This allows for the inhibitor to equilibrate with the enzyme.

  • Reaction Initiation: Start the reaction by adding the DHF solution to all wells.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm. This wavelength is specific for NADPH, which is consumed during the reaction. The rate of decrease is directly proportional to DHFR activity.

  • Data Analysis: Calculate the reaction rates and determine the percent inhibition for each compound concentration. Plot the data to generate a dose-response curve and calculate the IC₅₀ value, similar to the XO assay.

Visualization: Folate Metabolism and DHFR's Role

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme THF Tetrahydrofolate (THF) DNA_Synth DNA Synthesis (Thymidylate & Purines) THF->DNA_Synth Essential Cofactor DHFR_Enzyme->THF NADPH -> NADP+ Inhibitor Pyrimidine Derivative (e.g., Methotrexate) Inhibitor->DHFR_Enzyme Inhibits

Caption: The central role of DHFR in folate metabolism and its inhibition.

Chapter 3: Protein Kinase Inhibition: Modulating Cellular Signaling

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis, by catalyzing the phosphorylation of specific protein substrates.[5][16] Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[1][17]

The pyrimidine scaffold, especially in fused systems like pyrazolo[3,4-d]pyrimidines, serves as an excellent bioisostere of the adenine ring of ATP.[17][18] This allows pyrimidine derivatives to act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation event. The 4-amino group on these scaffolds is often crucial, as it forms critical hydrogen bonds with the "hinge" region of the kinase domain, a conserved structural feature that anchors the inhibitor in place.[16]

Comparative Analysis of Kinase Inhibitors

The true power of the pyrimidine scaffold lies in its synthetic tractability. By modifying the substituents at various positions, it is possible to achieve high potency and selectivity for specific kinases within this large and structurally similar family.

Derivative ClassSpecific Compound ExampleTarget KinaseInhibition Constant (IC₅₀)Reference(s)
Pyrazolo[3,4-d]pyrimidinesCompound 18CDK25.1 µM[17]
Pyrazolo[3,4-d]pyrimidinesCompound 19CDK26.8 µM[17]
1H-pyrazolo[3,4-d]pyrimidin-4-amineTAS-120FGFR- (Irreversible Inhibitor)[16]
2-AminopyrimidinesCompound A5EGFRdel19/T790M/C797S- (Significant Activity)[19]
2-AminopyrimidinesCompound A13EGFRdel19/T790M/C797S- (Significant Activity)[19]

Structure-Activity Relationship (SAR) Insights: Selectivity is the paramount challenge in kinase inhibitor design. SAR studies show that extending substituents into less conserved regions of the ATP-binding pocket, such as the "back pocket," can confer selectivity. For example, a 3,5-dimethoxyphenylethynyl group was introduced into an FGFR inhibitor to form a hydrogen bond with Asp-641 in the back pocket.[16] For EGFR inhibitors targeting resistance mutations like C797S, specific interactions with residues like Met793 and Lys745 are crucial for potent activity.[19] The ability to fine-tune these interactions through chemical modification makes the pyrimidine scaffold a cornerstone of modern kinase-targeted drug discovery.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for quantifying kinase activity by measuring the amount of ATP remaining after the kinase reaction. Less ATP remaining signifies higher kinase activity.

Materials:

  • Recombinant Kinase

  • Specific Peptide Substrate for the kinase

  • Kinase Assay Buffer

  • ATP

  • Test Compounds (dissolved in DMSO)

  • Luminescent ATP Detection Reagent (e.g., Kinase-Glo®)

  • Opaque-walled 96-well plates

  • Luminometer

Step-by-Step Methodology:

  • Assay Principle: This is a self-validating system. The amount of light produced is inversely proportional to kinase activity. Controls with no enzyme (high luminescence) and no inhibitor (low luminescence) validate the assay window.

  • Assay Setup: In an opaque-walled plate (to prevent signal bleed-through), add:

    • Kinase Assay Buffer

    • Test compound at various concentrations

    • Kinase enzyme and its specific peptide substrate

  • Reaction Initiation: Add ATP to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the reaction to proceed.

  • Signal Generation: Add the luminescent ATP detection reagent to each well. This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which react with the remaining ATP to produce light.

  • Signal Detection: After a brief incubation (10 minutes) to stabilize the signal, measure the luminescence of each well using a luminometer.

  • Data Analysis: Convert the luminescence signal to percent inhibition relative to controls and plot against inhibitor concentration to determine the IC₅₀ value.

Visualization: ATP-Competitive Kinase Inhibition

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_reaction Normal Phosphorylation cluster_inhibition Competitive Inhibition Kinase Protein Kinase ATP_Site ATP Binding Site (Hinge Region) Product Phosphorylated Product + ADP Kinase->Product ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor Pyrimidine Derivative Inhibitor->ATP_Site Binds & Blocks ATP

Caption: Mechanism of ATP-competitive inhibition of protein kinases.

Conclusion

The pyrimidine-4-ol scaffold and its related isosteres represent a remarkably versatile platform for the design of potent and selective enzyme inhibitors. Through targeted modifications, these compounds can be optimized to inhibit a wide range of enzymes, from those involved in metabolic pathways like xanthine oxidase and dihydrofolate reductase to the central regulators of cell signaling, the protein kinases.

This guide has demonstrated that a deep understanding of structure-activity relationships, coupled with robust and well-designed experimental protocols, is essential for advancing these derivatives from chemical curiosities to potential therapeutic agents. The comparative data presented herein underscores the subtle yet critical role that chemical structure plays in determining biological activity. As our understanding of enzyme structure and function continues to grow, the privileged pyrimidine scaffold will undoubtedly remain a cornerstone of rational drug design for years to come.

References

  • Shishoo, C. J., et al. (1998). Selective inhibition of xanthine oxidase by substituted pyridopyrimidines. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design. [Link]

  • Brouwers, C., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology. [Link]

  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Elion, G. B., et al. (1992). Inhibition of xanthine oxidase by 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine. PubMed. [Link]

  • Ghorab, M. M., et al. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2023). Recent Advances in Xanthine Oxidase Inhibitors. Current Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. MDPI. [Link]

  • Taha, M., et al. (2017). Xanthine Oxidase Inhibitory and Molecular Docking Studies on Pyrimidones. Medicinal Chemistry. [Link]

  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

  • Wang, Y., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Acta Pharmaceutica Sinica B. [Link]

  • ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]

  • ResearchGate. (n.d.). The majority of DHFR inhibitors are derivates of folic acid. Core... ResearchGate. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Aghazadeh, M., et al. (2019). Evaluation of novel pyrimidine derivatives as a new class of mushroom tyrosinase inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry. [Link]

  • Zhang, S., et al. (2023). Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • In-fact Publications. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. In-fact Publications. [Link]

  • ResearchGate. (n.d.). (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2022). Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study. Bioorganic Chemistry. [Link]

  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Rosowsky, A., et al. (2001). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. Antimicrobial Agents and Chemotherapy. [Link]

Sources

A Senior Application Scientist's Guide to Differentiating N- vs. O-Isomer Products of 2-(Hydroxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis of pyrimidine derivatives, particularly for applications in drug discovery, the regioselectivity of substitution reactions is a critical parameter that dictates the ultimate biological activity of the target molecule. The pyrimidin-4-ol scaffold, present in 2-(Hydroxymethyl)pyrimidin-4-ol, is an ambident nucleophile. This characteristic gives rise to a classic synthetic challenge: the potential for forming two distinct regioisomers upon reaction with electrophiles—the N-isomer and the O-isomer.

The Underlying Chemistry: A Tale of Two Tautomers

The reactivity of this compound is governed by its existence in a tautomeric equilibrium between the lactam (pyrimidin-4-one) and lactim (pyrimidin-4-ol) forms. Alkylation or acylation can occur at either the ring nitrogen (N1 or N3) or the exocyclic oxygen at the C4 position.

The outcome of this competition is influenced by several factors, including the Hard and Soft Acids and Bases (HSAB) principle.[1][2] Generally, "hard" electrophiles (e.g., dimethyl sulfate, alkyl triflates) tend to react at the harder oxygen atom, favoring O-isomer formation, while "softer" electrophiles (e.g., alkyl iodides) often prefer the softer nitrogen atom, leading to the N-isomer.[1][2] Reaction conditions such as the choice of base, solvent polarity, and temperature also play a pivotal role in directing the regioselectivity.[3][4]

Fig 1. Tautomerism and subsequent N- vs. O-alkylation pathways.

Analytical Strategies for Isomer Differentiation

An effective analytical workflow is essential to confirm the identity of the synthesized product. While several techniques can provide clues, a combination is often employed for irrefutable proof.

The Gold Standard: Single Crystal X-Ray Diffraction (SCXRD)

For absolute and unambiguous structure determination, SCXRD is the ultimate arbiter.[5][6] This technique maps the precise spatial positions of all atoms in a crystalline solid, providing definitive proof of connectivity.[7][8]

  • Expertise & Causality: SCXRD works by diffracting a beam of X-rays off the ordered electron clouds of a single crystal. The resulting diffraction pattern is mathematically decoded to generate a 3D model of the molecule.[8] This method directly visualizes the bond between the substituent and either the nitrogen or oxygen atom, leaving no room for interpretation. It is the only technique that provides an unequivocal answer without reliance on spectral interpretation.[7]

  • Trustworthiness: The output is a validated, three-dimensional structure. The primary challenge and rate-limiting step is not the analysis itself, but the often arduous process of growing a single crystal of sufficient quality.[7]

Conceptual Protocol for SCXRD:

  • Crystallization: Dissolve the purified compound in a minimal amount of a suitable solvent. Employ slow evaporation, vapor diffusion, or solvent layering techniques to encourage the slow growth of single crystals.

  • Crystal Mounting: Carefully select and mount a well-formed, defect-free crystal on the goniometer head of the diffractometer.

  • Data Collection: The crystal is cooled (typically in a stream of liquid nitrogen) and rotated in the X-ray beam to collect a complete set of diffraction data.[8]

  • Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit with the experimental data.

The Laboratory Workhorse: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and routinely accessible tool for distinguishing isomers in solution.[9][10][11] While 1D NMR (¹H and ¹³C) offers initial clues, 2D NMR experiments, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, provide conclusive evidence.[12][13]

  • Expertise & Causality: The chemical environment of each nucleus dictates its resonance frequency (chemical shift).[14][15] When a substituent (e.g., an alkyl group 'R') is attached to the oxygen, it creates a 4-alkoxypyrimidine. This restores aromaticity to the pyrimidine ring, causing significant changes in the chemical shifts of the ring protons and carbons compared to the N-alkylated pyrimidin-4-one structure. The HMBC experiment is designed to detect correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH), which is the key to solving this specific problem.[16][17]

A. 1D NMR Analysis (¹H and ¹³C)

  • ¹H NMR: In the O-isomer , the ring protons (H5 and H6) will typically appear at a lower field (further downfield) due to the increased aromatic character of the 4-alkoxypyrimidine ring. In the N-isomer , the pyrimidin-4-one ring is less aromatic, and the ring protons will be shifted upfield. The protons on the newly introduced R group (e.g., -CH₂- of an ethyl group) will also have distinct chemical shifts.

  • ¹³C NMR: The most diagnostic signal is often the C4 carbon. In the O-isomer , C4 is bonded to an oxygen within an aromatic-like system and will have a chemical shift characteristic of an alkoxy-substituted aromatic carbon (typically δ > 165 ppm). In the N-isomer , C4 is a carbonyl carbon within a lactam ring, and its resonance will also be in the δ > 160 ppm region, but the key distinction comes from its connectivity, as revealed by 2D NMR.

Nucleus Expected Chemical Shift (δ ppm) - N-Isomer Expected Chemical Shift (δ ppm) - O-Isomer Rationale
Ring Protons (H5, H6) More shielded (upfield)More deshielded (downfield)O-isomer has greater aromatic character.
C4 Carbon ~160-170 (Carbonyl-like)~165-175 (Alkoxy-substituted)Different electronic environment at C4.
C5/C6 Carbons Shifted relative to parentShifted due to aromaticityRing electronics are significantly altered.
α-Protons of R group Protons on carbon attached to NProtons on carbon attached to ODirect attachment to N vs. O changes shielding.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Trends for N- vs. O-Alkyl Isomers.

B. 2D NMR Analysis (HSQC and HMBC)

The HMBC experiment is the definitive NMR technique for this structural assignment.[18] It creates a 2D map correlating protons to carbons over 2-3 bonds.

  • For the O-Isomer: A crucial correlation will be observed between the protons on the carbon attached to the oxygen (the α-protons of the R group) and the C4 carbon of the pyrimidine ring. This is a three-bond correlation (H-Cα-O-C4).

  • For the N-Isomer (assuming N1 alkylation): The α-protons of the R group will show correlations to the C2 and C6 carbons of the pyrimidine ring. These are two-bond (H-Cα-N1-C2) and three-bond (H-Cα-N1-C2-C6) correlations, respectively. Crucially, no correlation will be seen between these protons and the C4 carbonyl carbon.

Fig 2. Diagnostic HMBC correlations for unambiguous isomer identification.
Complementary Method: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While not typically used as the primary method for distinguishing these isomers, it can offer strong corroborating evidence.

  • Expertise & Causality: The N- and O-isomers, being constitutional isomers, will have the same molecular weight. However, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) can differ significantly due to the different bond arrangements.[19][20][21]

  • Trustworthiness: The molecular ion peak confirms the correct mass. Fragmentation analysis requires careful interpretation.

  • Expected Fragmentation Differences:

    • O-Isomer: Often shows a characteristic loss of the alkoxy group (-OR) or an alkene via rearrangement, leading to a prominent fragment ion corresponding to the pyrimidin-4-one cation.

    • N-Isomer: Fragmentation is more likely to occur within the N-alkyl chain (alpha-cleavage is common for amines) or involve more complex ring-opening pathways.

Workflow and Protocols

The following workflow and protocols represent a self-validating system for the synthesis and characterization of this compound derivatives.

G cluster_analysis Analytical Workflow cluster_decision Structure Confirmation start Synthesis Reaction: This compound + R-X purify Purification (e.g., Column Chromatography, Recrystallization) start->purify product Isolated Product purify->product nmr 1D & 2D NMR Analysis (¹H, ¹³C, HSQC, HMBC) product->nmr ms Mass Spectrometry (Confirm MW, Analyze Fragmentation) product->ms xray Single Crystal X-Ray Diffraction (If crystal can be grown) product->xray if feasible nmr->ms Corroborate hmbc_check HMBC Correlation (H-Cα to C4)? nmr->hmbc_check gold_standard Definitive Structure from X-Ray xray->gold_standard final_o Structure Confirmed: O-Isomer hmbc_check->final_o Yes final_n Structure Confirmed: N-Isomer hmbc_check->final_n No (H-Cα to C2/C6)

Fig 3. Recommended experimental workflow for synthesis and validation.
Protocol 1: General O-Alkylation of this compound

This protocol is adapted from methods known to favor O-alkylation.[3][22]

  • Setup: To a round-bottom flask, add this compound (1.0 mmol) and a mild base such as potassium carbonate (K₂CO₃, 1.2 mmol).

  • Solvent: Add a polar aprotic solvent such as acetonitrile or acetone (10 mL).

  • Reagent Addition: While stirring, add the alkylating agent (e.g., 4-(iodomethyl)pyrimidine, 1.0 mmol).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the product by column chromatography on silica gel.

Protocol 2: NMR Sample Preparation and Analysis
  • Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D Spectra: Acquire standard ¹H and ¹³C{¹H} NMR spectra to assess purity and obtain initial chemical shift information.

  • 2D Spectra Acquisition:

    • HSQC: Run a standard multiplicity-edited HSQC experiment to establish all one-bond C-H correlations.[16][17] This confirms the assignments of protons to their attached carbons.

    • HMBC: Acquire an HMBC spectrum, optimizing the long-range coupling delay for an average J-coupling of ~8 Hz. This value is effective for detecting most 2- and 3-bond correlations.[17][18]

  • Data Analysis: Process the 2D spectra. In the HMBC spectrum, carefully look for the key cross-peaks between the α-protons of the newly introduced substituent and the pyrimidine ring carbons (C2, C4, C5, C6) as detailed in Table 2 and Figure 2.

Technique Conclusiveness Sample Requirement Throughput Key Advantage
X-Ray Crystallography Absolute/UnambiguousHigh-quality single crystalLowProvides definitive 3D structure.[7][8]
2D NMR (HMBC) Highly Conclusive5-10 mg, solubleHighDefinitive connectivity information in solution.[12][13]
1D NMR (¹H, ¹³C) Indicative1-5 mg, solubleVery HighRapid initial assessment of structure.[23][24]
Mass Spectrometry Corroborative<1 mgVery HighConfirms molecular weight and provides fragmentation clues.[19]

Table 2: Comparison of Primary Analytical Techniques.

Conclusion

While the reaction of this compound with electrophiles can yield a mixture of N- and O-isomers, a systematic analytical approach can provide clear and unambiguous structural assignment. Single crystal X-ray diffraction remains the gold standard for absolute proof but is contingent on successful crystallization. For routine, high-confidence analysis in a drug discovery or synthetic chemistry lab, 2D NMR spectroscopy, particularly the HMBC experiment, is the most powerful and practical tool. By identifying the crucial three-bond correlation from the substituent's α-protons to the C4 carbon for an O-isomer, or the lack thereof for an N-isomer, researchers can confidently assign the correct regiochemistry and build accurate structure-activity relationships for their novel pyrimidine derivatives.

References

  • Vertex AI Search. (n.d.). X-Ray Crystallography of Chemical Compounds - PMC - NIH.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097.
  • Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1 H, 13 C and 15 N NMR spectral analysis of substituted 1,2,3,4‐tetrahydro‐pyrido[1,2‐a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714–721.
  • BenchChem. (n.d.). Technical Support Center: Interpreting Ambiguous NMR Spectra of Pyrimidine Derivatives.
  • Al-Soud, Y. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5036.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • LibreTexts Chemistry. (n.d.). Fragmentation Patterns.
  • JOVE. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Heriot-Watt Research Portal. (1993). N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE. Journal of Organic Chemistry, 58(11), 3030-3037.
  • ResearchGate. (n.d.). 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10.
  • Physical Review B. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction.
  • PubMed. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-21.
  • Encyclopedia.pub. (2022). X-ray Single-Crystal Diffraction.
  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
  • ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.
  • ACS Publications. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society.
  • Michigan State University. (n.d.). NMR Spectroscopy.
  • AZoM. (2019). Inverse Heteronuclear Correlation - 2D NMR Experiments.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • ACS Omega. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones.
  • BenchChem. (n.d.). A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Comparative Analysis.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • University of Oxford. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2.
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility.
  • Molecules. (2022).
  • Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • ResearchGate. (n.d.). Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine.
  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Molecules. (2011).
  • ResearchGate. (n.d.). Synthesis and Biological evaluation of some novel 2-Hydroxy Pyrimidines.
  • Molecules. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
  • Journal of Medicinal Chemistry. (1965).
  • Wiley-VCH. (n.d.). Organic Synthesis: General Remarks.
  • BenchChem. (n.d.). A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis.
  • Arkivoc. (2011). Efficient syntheses of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][19][23]naphthyrin-5(6H)-one.

  • Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives.

Sources

A Comparative Benchmarking Guide to the Synthetic Production of 2-(Hydroxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic agents. Among its many derivatives, 2-(Hydroxymethyl)pyrimidin-4-ol is a key building block, prized for its versatile functional groups that allow for further molecular elaboration. The efficient and scalable synthesis of this compound is therefore of paramount importance. This guide provides an in-depth, comparative analysis of two prominent synthetic routes for the production of this compound, offering a critical evaluation of their respective methodologies, performance metrics, and practical considerations.

Introduction to this compound

This compound, a bifunctional heterocyclic compound, possesses both a primary alcohol and a pyrimidinone moiety. This unique combination of functional groups makes it an attractive intermediate for the synthesis of a diverse array of more complex molecules, including potential kinase inhibitors and other biologically active compounds. The pyrimidin-4-ol core is a known pharmacophore, and the 2-hydroxymethyl substituent provides a convenient handle for introducing further diversity through esterification, etherification, or oxidation. Given its utility, the development of robust and efficient synthetic routes is a critical endeavor for chemists in the pharmaceutical industry.

Synthetic Route 1: The Ester Reduction Pathway

This widely-utilized, two-step approach commences with the construction of the pyrimidine ring to form an ester-substituted intermediate, which is subsequently reduced to the desired primary alcohol.

Step 1: Synthesis of Ethyl 4-hydroxypyrimidine-2-carboxylate

The foundational step of this route is the cyclocondensation reaction between a suitable three-carbon precursor and an amidine derivative. A common and effective method involves the reaction of diethyl oxalate with an appropriate amidine in the presence of a base. The causality behind this choice lies in the electrophilic nature of the oxalate esters and the nucleophilic character of the amidine, leading to the formation of the stable pyrimidine ring.

Step 2: Reduction of the Ester to a Hydroxymethyl Group

The second step involves the selective reduction of the ester functionality at the 2-position of the pyrimidine ring. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[1][2] However, a critical consideration is the potential for over-reduction of the pyrimidine ring itself. Therefore, careful control of reaction conditions, such as temperature and stoichiometry of the reducing agent, is essential to achieve the desired chemoselectivity.

Synthetic Route 2: The Protected Hydroxymethyl Pathway

An alternative strategy involves the direct incorporation of a protected hydroxymethyl group during the pyrimidine ring synthesis, followed by a deprotection step to unveil the target molecule. This approach circumvents the need for a potentially sensitive reduction step.

Step 1: Synthesis of 2-(Methoxymethyl)pyrimidin-4-ol

This route begins with the synthesis of a pyrimidine ring already bearing a protected hydroxymethyl group. A common choice for the protecting group is a methyl ether due to its relative stability and established deprotection methods.[3][4] The synthesis can be achieved through the cyclocondensation of a β-ketoester with methoxyacetamidine.

Step 2: Deprotection of the Methoxymethyl Group

The final step in this pathway is the cleavage of the methyl ether to reveal the primary alcohol. This is typically achieved under acidic conditions, for instance, using strong acids like hydrogen bromide or Lewis acids such as boron tribromide.[4] The choice of deprotection agent and conditions must be carefully selected to avoid degradation of the pyrimidine core.

Comparative Analysis of Synthetic Routes

To facilitate an objective comparison, the two synthetic routes are benchmarked against key performance indicators. The following table summarizes the anticipated advantages and disadvantages of each pathway.

Parameter Route 1: Ester Reduction Pathway Route 2: Protected Hydroxymethyl Pathway
Overall Yield Moderate to GoodModerate to Good
Number of Steps 22
Reagent Cost Generally lowerPotentially higher due to protected starting materials
Scalability Good, with careful control of reduction stepGood
Safety Concerns Use of highly reactive and pyrophoric LiAlH₄[5]Use of corrosive acids for deprotection
Key Challenge Achieving selective reduction of the ester without affecting the pyrimidine ringEnsuring efficient and clean deprotection without side reactions

Experimental Protocols

Protocol for Synthetic Route 1: Ester Reduction Pathway

Step 1: Synthesis of Ethyl 4-hydroxypyrimidine-2-carboxylate

  • Materials: Diethyl oxalate, Formamidine acetate, Sodium ethoxide, Ethanol.

  • Procedure:

    • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add formamidine acetate (1.0 eq) and stir at room temperature for 30 minutes.

    • Add diethyl oxalate (1.0 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with acetic acid.

    • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Reduction of Ethyl 4-hydroxypyrimidine-2-carboxylate

  • Materials: Ethyl 4-hydroxypyrimidine-2-carboxylate, Lithium aluminium hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of ethyl 4-hydroxypyrimidine-2-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 5°C.

    • After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Protocol for Synthetic Route 2: Protected Hydroxymethyl Pathway

Step 1: Synthesis of 2-(Methoxymethyl)pyrimidin-4-ol

  • Materials: Ethyl acetoacetate, Methoxyacetamidine hydrochloride, Sodium methoxide, Methanol.

  • Procedure:

    • To a solution of sodium methoxide (1.1 eq) in methanol, add methoxyacetamidine hydrochloride (1.0 eq) and stir at room temperature for 30 minutes.

    • Add ethyl acetoacetate (1.0 eq) to the mixture.

    • Heat the reaction mixture to reflux for 6-8 hours.

    • Cool the reaction to room temperature and neutralize with hydrochloric acid.

    • The precipitated product is collected by filtration, washed with cold methanol, and dried.

Step 2: Deprotection of 2-(Methoxymethyl)pyrimidin-4-ol

  • Materials: 2-(Methoxymethyl)pyrimidin-4-ol, Boron tribromide (BBr₃), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-(methoxymethyl)pyrimidin-4-ol (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Slowly add a solution of BBr₃ (1.2 eq) in DCM to the reaction mixture.

    • Stir the reaction at -78°C for 2-3 hours.

    • Quench the reaction by the slow addition of methanol.

    • Allow the mixture to warm to room temperature and then add water.

    • Extract the aqueous layer with DCM.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

    • Purify the product by column chromatography.

Visualizing the Synthetic Pathways

To provide a clear visual representation of the described synthetic routes, the following diagrams have been generated using Graphviz.

Synthetic_Route_1 cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Ester Reduction Diethyl_Oxalate Diethyl Oxalate Ethyl_4_hydroxypyrimidine_2_carboxylate Ethyl 4-hydroxypyrimidine- 2-carboxylate Diethyl_Oxalate->Ethyl_4_hydroxypyrimidine_2_carboxylate NaOEt, EtOH, Reflux Formamidine Formamidine Formamidine->Ethyl_4_hydroxypyrimidine_2_carboxylate 2_Hydroxymethyl_pyrimidin_4_ol This compound Ethyl_4_hydroxypyrimidine_2_carboxylate->2_Hydroxymethyl_pyrimidin_4_ol 1. LiAlH4, THF, 0°C 2. Workup

Caption: Synthetic pathway for Route 1: The Ester Reduction Pathway.

Synthetic_Route_2 cluster_0 Step 1: Protected Pyrimidine Synthesis cluster_1 Step 2: Deprotection Ethyl_Acetoacetate Ethyl Acetoacetate 2_Methoxymethyl_pyrimidin_4_ol 2-(Methoxymethyl)pyrimidin-4-ol Ethyl_Acetoacetate->2_Methoxymethyl_pyrimidin_4_ol NaOMe, MeOH, Reflux Methoxyacetamidine Methoxyacetamidine Methoxyacetamidine->2_Methoxymethyl_pyrimidin_4_ol Final_Product This compound 2_Methoxymethyl_pyrimidin_4_ol->Final_Product BBr3, DCM, -78°C

Sources

Safety Operating Guide

2-(Hydroxymethyl)pyrimidin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Hydroxymethyl)pyrimidin-4-ol Proper Disposal Procedures CAS: 3842-27-1 Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary & Chemical Identity

This compound (CAS: 3842-27-1) is a functionalized pyrimidine intermediate often utilized in nucleoside analog synthesis and medicinal chemistry.[1][2] Due to its structural capacity for tautomerism (lactam-lactim equilibrium) and its nitrogen-rich heterocyclic core, it requires specific disposal protocols to prevent environmental bioaccumulation and ensuring regulatory compliance (RCRA).[1]

This guide provides an operational framework for the safe containment, deactivation, and disposal of this compound, treating it with the rigor required for bioactive heterocyclic intermediates.

Physicochemical Properties Relevant to Disposal
PropertyDataOperational Implication
CAS Number 3842-27-1Use for waste manifesting and labeling.[1][2]
Molecular Formula C₅H₆N₂O₂High nitrogen content; requires incineration.
Physical State Solid (White to off-white powder)Dust generation risk during transfer.[1]
Solubility Soluble in Water, DMSO, MethanolDo NOT drain dispose. High mobility in water tables.
Acidity (pKa) ~8-9 (OH/NH acidic proton)Forms salts with strong bases; compatible with basic waste streams if necessary.[1]
Stability Stable under normal conditionsHygroscopic; keep containers tightly sealed to prevent caking.

Risk Assessment & Safety Profile

While specific toxicological data for this exact isomer is often limited ("not fully investigated"), structural analogs (hydroxypyrimidines) are classified as Irritants and potential Acute Toxins (Oral) .

  • GHS Classification (Conservative Approach):

    • H302: Harmful if swallowed.[3][4]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[4][5]

Core Directive: Treat all waste containing >0.1% of this compound as Hazardous Chemical Waste .

Operational Disposal Protocol

The disposal workflow is dictated by the physical state of the waste (Solid vs. Liquid) and its concentration.

A. Solid Waste (Pure Compound & Spills)
  • Applicability: Expired stocks, weighing errors, spill cleanup residues.

  • Container: High-density polyethylene (HDPE) wide-mouth jars.[1]

  • Protocol:

    • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) to avoid exothermic degradation.

    • Labeling: Label as "Hazardous Waste - Solid - Toxic/Irritant." Explicitly list "this compound".

    • Deactivation: No chemical deactivation is recommended in the lab due to the stability of the pyrimidine ring. Incineration is the only approved destruction method.

B. Liquid Waste (Reaction Mixtures & HPLC Effluent)
  • Applicability: Mother liquors, reaction solvents (DMSO, DMF, Methanol), and analytical waste.

  • Container: Solvent-compatible carboys (Safety-coated glass or HDPE).[1]

  • Protocol:

    • pH Check: Ensure waste stream is Neutral (pH 6-8) or Basic (pH 8-10).[1] Avoid mixing with strong acids, which may protonate the ring and increase solubility/reactivity.

    • Solvent Compatibility: Segregate based on the primary solvent:

      • Halogenated Waste:[1] If dissolved in DCM/Chloroform.

      • Non-Halogenated Waste: If dissolved in MeOH/EtOH/DMSO.

    • Precipitation Warning: If the waste solution is highly concentrated, the compound may precipitate upon mixing with other organic solvents. Leave 10% headspace in carboys to accommodate potential pressure changes or solubility shifts.

C. Contaminated Debris[1]
  • Applicability: Gloves, weighing boats, paper towels.

  • Protocol: Double-bag in clear, chemically resistant plastic bags (4 mil thickness). Tag as "Contaminated Debris" for incineration.

Decision Logic: Waste Stream Selection

The following decision tree illustrates the correct routing of this compound waste to ensure compliance with RCRA and local EHS regulations.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid Waste (Solution/Suspension) StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris Trace Residue SolidBin Solid Hazardous Waste Bin (HDPE Container) Solid->SolidBin SolventCheck Identify Primary Solvent Liquid->SolventCheck DebrisBin Chemically Contaminated Debris Bag Debris->DebrisBin Halo Halogenated Organic Waste (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Organic Waste (MeOH, DMSO, Water) SolventCheck->NonHalo No Halogens Incineration FINAL DISPOSITION: High-Temperature Incineration Halo->Incineration NonHalo->Incineration SolidBin->Incineration DebrisBin->Incineration

Figure 1: Decision logic for segregating this compound waste streams. Blue nodes indicate decision points; Red/Green nodes indicate accumulation streams; Black indicates final destruction.[1]

Emergency Procedures (Spill Response)

In the event of a spill, immediate containment is necessary to prevent aerosolization of the powder.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels to suppress dust. Do not dry sweep.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Cleanup:

    • Scoop material into a wide-mouth waste jar.[1]

    • Clean the surface with a mild detergent solution followed by water. Avoid bleach (hypochlorite), as it may react with the nitrogen-rich ring to form chloramines (toxic gas).[1]

  • Verification: Verify no white residue remains. Place all cleanup materials into the "Contaminated Debris" stream.

References

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories.
  • PubChem. (n.d.). Compound Summary: this compound (CAS 3842-27-1).[1][2][7] National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.